molecular formula C9H7F3O B1603018 2-Methyl-4-(trifluoromethyl)benzaldehyde CAS No. 888739-67-1

2-Methyl-4-(trifluoromethyl)benzaldehyde

Cat. No.: B1603018
CAS No.: 888739-67-1
M. Wt: 188.15 g/mol
InChI Key: KOTSMKHJROJDLP-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethyl)benzaldehyde (CAS 888739-67-1) is a versatile benzaldehyde derivative of significant interest in advanced organic and medicinal chemistry research. Its molecular formula is C9H7F3O with a molecular weight of 188.146 g/mol . This compound features a benzaldehyde core substituted with both a methyl group and an electron-withdrawing trifluoromethyl group, making it a valuable building block for synthesizing complex molecules. Its primary research application is as a key intermediate in the synthesis of bioactive heterocycles, such as dihydropyrimidinones (DHPMs), which are privileged scaffolds in drug discovery . Compounds in this class have demonstrated potent inhibitory activity against the replication of the human immunodeficiency virus (HIV), acting through mechanisms such as inhibition of the viral reverse transcriptase polymerase (RT) . The presence of the trifluoromethyl group is crucial as it often enhances metabolic stability, lipophilicity, and binding affinity in target molecules. This product is intended for use in laboratory research as a synthetic precursor and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)benzaldehyde
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InChI

InChI=1S/C9H7F3O/c1-6-4-8(9(10,11)12)3-2-7(6)5-13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTSMKHJROJDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633118
Record name 2-Methyl-4-(trifluoromethyl)benzaldehyde
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Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888739-67-1
Record name 2-Methyl-4-(trifluoromethyl)benzaldehyde
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Record name 2-methyl-4-(trifluoromethyl)benzaldehyde
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Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 2-Methyl-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies required for the structural characterization of 2-Methyl-4-(trifluoromethyl)benzaldehyde (CAS No. 888739-67-1). As a key intermediate in various synthetic pathways, particularly in drug discovery and materials science, a thorough understanding of its spectral properties is paramount. Due to the limited availability of public experimental spectral data for this specific compound, this guide will focus on the prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. Furthermore, it will detail the field-proven experimental protocols for acquiring this data, offering insights into the causal relationships behind methodological choices. This document is intended for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of the structural analysis of this and similar small molecules.

Introduction: The Importance of Structural Verification

2-Methyl-4-(trifluoromethyl)benzaldehyde is an aromatic aldehyde containing both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group. This unique electronic arrangement makes it a valuable building block in organic synthesis. The precise placement of these functional groups on the benzene ring is critical to its reactivity and the properties of any subsequent products. Therefore, unambiguous structural verification is a non-negotiable step in its synthesis and application.

The primary techniques for the structural elucidation of organic molecules are NMR, IR, and MS. Each provides a unique piece of the structural puzzle:

  • NMR spectroscopy maps the carbon-hydrogen framework of a molecule.

  • IR spectroscopy identifies the functional groups present.

  • Mass spectrometry determines the molecular weight and provides information on the molecular formula and fragmentation patterns.

This guide will explore each of these techniques in the context of 2-Methyl-4-(trifluoromethyl)benzaldehyde, providing both predicted data and the practical knowledge needed to obtain and interpret experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and even infer their spatial relationships.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted ¹H NMR data for 2-Methyl-4-(trifluoromethyl)benzaldehyde in a standard solvent like deuterochloroform (CDCl₃) is summarized in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for 2-Methyl-4-(trifluoromethyl)benzaldehyde

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~10.2Singlet (s)1HAldehyde (-CHO)The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
~7.9Singlet (s)1HAromatic (H-3)This proton is ortho to the electron-withdrawing aldehyde group and will be the most downfield of the aromatic protons.
~7.6Doublet (d)1HAromatic (H-5)This proton is coupled to H-6 and is deshielded by the adjacent trifluoromethyl group.
~7.4Doublet (d)1HAromatic (H-6)This proton is coupled to H-5 and is influenced by the ortho methyl group.
~2.6Singlet (s)3HMethyl (-CH₃)The methyl protons are in a typical range for a methyl group attached to an aromatic ring.

Causality Behind Predictions: The chemical shifts are predicted based on the additive effects of the substituents on the benzene ring. The strongly electron-withdrawing aldehyde and trifluoromethyl groups deshield the aromatic protons, shifting them downfield. The electron-donating methyl group has a weaker shielding effect. The multiplicities are predicted by the n+1 rule, considering the number of neighboring non-equivalent protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted ¹³C NMR data is presented in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Methyl-4-(trifluoromethyl)benzaldehyde

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~192Aldehyde (C=O)The carbonyl carbon of an aldehyde is characteristically found in this downfield region.[1]
~142Aromatic (C-2)This carbon is substituted with the methyl group and is deshielded.
~137Aromatic (C-1)This carbon is attached to the aldehyde group and is significantly deshielded.
~133 (q)Aromatic (C-4)This carbon is attached to the trifluoromethyl group and will appear as a quartet due to coupling with the three fluorine atoms.
~130Aromatic (C-6)Aromatic CH carbon.
~127Aromatic (C-5)Aromatic CH carbon, influenced by the adjacent CF₃ group.
~124 (q)Trifluoromethyl (-CF₃)The carbon of the CF₃ group will be a quartet with a large coupling constant.
~123Aromatic (C-3)Aromatic CH carbon, ortho to the aldehyde.
~20Methyl (-CH₃)This is a typical chemical shift for a methyl group attached to an aromatic ring.

Expert Insight: The quartet multiplicity for the C-4 and -CF₃ carbons is a key diagnostic feature for the presence of the trifluoromethyl group. The carbon-fluorine coupling constants (J-coupling) are typically large and can be used for structural confirmation.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for obtaining high-quality NMR spectra.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-Methyl-4-(trifluoromethyl)benzaldehyde into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's signals.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm on the chemical shift scale.[2]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift.

    • Shim the magnetic field to achieve a homogeneous field across the sample, which results in sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. A standard pulse sequence, such as a simple pulse-acquire, is usually sufficient. The number of scans will depend on the sample concentration.

    • Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required. A proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

Diagram: NMR Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire_H Acquire 1H Spectrum lock->acquire_H acquire_C Acquire 13C Spectrum acquire_H->acquire_C ft Fourier Transform acquire_C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The key diagnostic IR absorption bands for 2-Methyl-4-(trifluoromethyl)benzaldehyde are presented in Table 3.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3050MediumC-H StretchAromatic
~2830 and ~2730Medium, SharpC-H StretchAldehyde (Fermi doublet)
~1705Strong, SharpC=O StretchAromatic Aldehyde
~1600, ~1480Medium to StrongC=C StretchAromatic Ring
~1320StrongC-F StretchTrifluoromethyl
~1100-1200StrongC-F StretchTrifluoromethyl

Trustworthiness of Prediction: The C=O stretch of an aromatic aldehyde is typically found at a lower wavenumber than that of an aliphatic aldehyde due to conjugation with the aromatic ring.[3][4] The presence of a pair of peaks around 2830 and 2730 cm⁻¹ is a very reliable indicator of an aldehyde functional group. The strong absorptions due to the C-F stretching of the trifluoromethyl group are also a key identifying feature.

Experimental Protocol for FT-IR Data Acquisition

For a liquid sample like 2-Methyl-4-(trifluoromethyl)benzaldehyde, the simplest method is to use a salt plate.

Methodology:

  • Sample Preparation:

    • Place a small drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top of the first to create a thin liquid film.[5]

  • Instrument Setup:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Acquire a background spectrum. This is crucial as it measures the absorbance of the atmosphere (CO₂ and H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

  • Data Acquisition:

    • Place the salt plates with the sample into the sample holder in the spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information.

Predicted Mass Spectrum

For 2-Methyl-4-(trifluoromethyl)benzaldehyde (Molecular Formula: C₉H₇F₃O), the predicted mass spectrum under electron ionization (EI) conditions is described in Table 4.

Table 4: Predicted Key Mass Spectrometry Fragments

m/zProposed Fragment IonIdentity
188[C₉H₇F₃O]⁺˙Molecular Ion (M⁺˙)
187[C₉H₆F₃O]⁺[M-H]⁺
159[C₈H₆F₃]⁺[M-CHO]⁺
91[C₇H₇]⁺Tropylium ion (from rearrangement)

Authoritative Grounding: The molecular ion peak at m/z 188 would confirm the molecular weight of the compound. A common fragmentation pathway for aromatic aldehydes is the loss of the formyl radical (•CHO, 29 Da) to give a stable acylium ion, or the loss of a hydrogen radical to give an [M-1]⁺ peak.[6]

Diagram: Predicted Fragmentation Pathway

MS_Fragmentation M [C9H7F3O]+• m/z = 188 (Molecular Ion) M_H [C9H6F3O]+ m/z = 187 M->M_H - •H M_CHO [C8H6F3]+ m/z = 159 M->M_CHO - •CHO

Caption: Predicted major fragmentation pathways for 2-Methyl-4-(trifluoromethyl)benzaldehyde in EI-MS.

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like 2-Methyl-4-(trifluoromethyl)benzaldehyde.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[7]

    • Filter the solution if any particulate matter is present.

    • Transfer the solution to a GC autosampler vial.

  • Instrument Setup:

    • The GC is equipped with a capillary column suitable for separating aromatic compounds (e.g., a DB-5 or equivalent).

    • The GC oven temperature program is set to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities and the solvent.

    • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

  • Data Acquisition:

    • A small volume of the sample (typically 1 µL) is injected into the GC inlet.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through the column, where separation occurs.

    • As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.

Conclusion

While experimental spectral data for 2-Methyl-4-(trifluoromethyl)benzaldehyde is not widely published, a comprehensive spectral profile can be confidently predicted based on established principles of spectroscopy. This guide has provided these predictions for ¹H NMR, ¹³C NMR, IR, and MS, along with detailed, field-proven protocols for their experimental acquisition. By following these methodologies, researchers, scientists, and drug development professionals can reliably verify the structure and purity of this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 20). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Emerald Cloud Lab. (2022, December 19). ExperimentGCMS Documentation. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.4 - Fragmentation of Aldehydes. Retrieved from [Link]

  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

Sources

1H NMR spectrum of 2-Methyl-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Methyl-4-(trifluoromethyl)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-4-(trifluoromethyl)benzaldehyde. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular characterization. This document details the principles behind the spectral features, a step-by-step experimental protocol for data acquisition, and an in-depth interpretation of the chemical shifts, coupling constants, and integration. The guide emphasizes the influence of the methyl, trifluoromethyl, and aldehyde substituents on the aromatic proton environment, providing a framework for the structural elucidation of similarly substituted aromatic compounds.

Introduction

2-Methyl-4-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry. Its structural confirmation is paramount for its application in multi-step syntheses. 1H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei, specifically the proton (¹H), to generate a spectrum that reveals the electronic environment of each proton, their proximity to other protons, and their relative abundance.

The interpretation of a 1H NMR spectrum is based on three key pieces of information:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, moving their signal downfield (to a higher ppm value), while electron-donating groups shield them, moving the signal upfield (to a lower ppm value).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): This arises from the interaction of a proton with its neighboring protons (spin-spin coupling) and provides information about the connectivity of atoms. The number of peaks in a signal typically follows the n+1 rule, where n is the number of equivalent neighboring protons.

This guide will dissect the , illustrating how these principles are applied to confirm its structure.

Experimental Protocol: Acquiring the 1H NMR Spectrum

The following protocol outlines a standard procedure for obtaining a high-resolution . The choice of solvent and instrument parameters are critical for obtaining a quality spectrum.

Sample Preparation
  • Analyte: Weigh approximately 5-10 mg of 2-Methyl-4-(trifluoromethyl)benzaldehyde.

  • Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single, well-characterized residual peak at ~7.26 ppm.

  • Dissolution: Add the CDCl3 to the vial containing the sample. Gently vortex or swirl the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. TMS provides a sharp singlet at 0.00 ppm. However, modern NMR spectrometers can also reference the residual solvent peak.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHzProvides good signal dispersion for this type of molecule.
Number of Scans16-32Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.
Relaxation Delay (d1)1-2 secondsAllows for adequate relaxation of the protons between pulses, ensuring accurate integration.
Acquisition Time (aq)3-4 secondsDetermines the resolution of the spectrum.
Pulse Width90°A standard flip angle for quantitative measurements.
Spectral Width-2 to 12 ppmA standard range for most organic molecules.
Data Processing
  • Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS peak at 0.00 ppm or the residual CDCl3 peak at 7.26 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons.

Diagram of the Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Set Instrument Parameters (Scans, Delay, etc.) transfer->instrument_setup acquire_fid Acquire FID instrument_setup->acquire_fid ft Fourier Transform (FID -> Spectrum) acquire_fid->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum (TMS or CDCl3) phase_baseline->reference integrate Integrate Peaks reference->integrate final_spectrum final_spectrum integrate->final_spectrum Final Spectrum & Analysis

Caption: Workflow for 1H NMR analysis of 2-Methyl-4-(trifluoromethyl)benzaldehyde.

Spectral Analysis and Interpretation

The is expected to show signals corresponding to the aldehydic proton, the three aromatic protons, and the three methyl protons. The chemical shifts and splitting patterns are highly influenced by the electronic effects of the substituents on the benzene ring.

Molecular Structure and Proton Environments:

Caption: Structure and proton labeling for 2-Methyl-4-(trifluoromethyl)benzaldehyde.

Predicted 1H NMR Data

While an experimental spectrum from a specific source is not provided here, a predicted spectrum based on established chemical shift theory and data from similar compounds allows for a thorough analysis. The following table summarizes the expected signals.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a (Aldehyde)~10.1Singlet (s)-1H
H-d (Aromatic)~7.9Singlet (or narrow doublet)~1-2 Hz (long-range)1H
H-c (Aromatic)~7.7Doublet (d)~8 Hz1H
H-b (Aromatic)~7.6Doublet (d)~8 Hz1H
H-e (Methyl)~2.7Singlet (s)-3H
Detailed Interpretation
  • Aldehyde Proton (H-a, ~10.1 ppm): The aldehydic proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and its anisotropic effect. This results in a characteristic signal in the far downfield region of the spectrum, typically between 9 and 10 ppm. It appears as a singlet as it has no adjacent protons to couple with.

  • Aromatic Protons (H-b, H-c, H-d, ~7.6-7.9 ppm):

    • The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which deshields the protons on the aromatic ring. The aldehyde group (-CHO) is also electron-withdrawing. The methyl group (-CH3) is weakly electron-donating.

    • H-d (~7.9 ppm): This proton is ortho to the strongly electron-withdrawing aldehyde group, leading to significant deshielding and placing it the furthest downfield among the aromatic protons. It is expected to be a singlet or a very narrowly split doublet due to a small four-bond coupling to H-b.

    • H-c (~7.7 ppm): This proton is ortho to the electron-withdrawing -CF3 group and meta to the -CHO group, resulting in a downfield shift. It is split into a doublet by its ortho-neighbor H-b, with a typical ortho coupling constant (³J) of ~8 Hz.

    • H-b (~7.6 ppm): This proton is meta to the -CF3 group and para to the -CH3 group. It is split into a doublet by its ortho-neighbor H-c (³J ≈ 8 Hz).

  • Methyl Protons (H-e, ~2.7 ppm): The methyl protons are attached to the aromatic ring and appear as a singlet because they have no adjacent protons. Their chemical shift around 2.7 ppm is slightly downfield from a typical aromatic methyl group (which is usually around 2.3-2.5 ppm) due to the presence of the two electron-withdrawing groups on the ring.

Diagram of Substituent Effects on Aromatic Protons:

G cluster_effects Electronic Effects on Aromatic Protons CHO -CHO (Strongly Electron-Withdrawing) Hd H-d (Most Deshielded) CHO->Hd ortho effect (strong deshielding) Hc H-c (Deshielded) CHO->Hc meta effect (moderate deshielding) CF3 -CF3 (Strongly Electron-Withdrawing) CF3->Hc ortho effect (strong deshielding) Hb H-b (Least Deshielded) CF3->Hb meta effect (moderate deshielding) CH3 -CH3 (Weakly Electron-Donating) CH3->Hb para effect (weak shielding)

Caption: Influence of substituents on the chemical shifts of aromatic protons.

Conclusion

The is a clear illustration of how substituent effects dictate the chemical environment of protons in a molecule. The distinct signals for the aldehydic, aromatic, and methyl protons, along with their specific chemical shifts and coupling patterns, allow for an unambiguous confirmation of the compound's structure. The analysis presented in this guide, from experimental protocol to detailed interpretation, provides a robust framework for scientists utilizing NMR spectroscopy for the characterization of complex organic molecules.

References

  • PubChem National Center for Biotechnology Information. (n.d.). 2-Methyl-4-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (A general reference for NMR principles, not directly linkable but a standard text in the field).
  • University of California, Davis. (n.d.). Chem 128A, H-NMR Tables. Retrieved from [Link]

A Technical Guide to the ¹³C NMR Chemical Shifts of 2-Methyl-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Methyl-4-(trifluoromethyl)benzaldehyde. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectral features of this complex molecule, grounded in established principles of NMR spectroscopy.

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the precise world of chemical synthesis and drug development, unambiguous structural confirmation is paramount. ¹³C NMR spectroscopy serves as a cornerstone technique, providing a detailed electronic map of the carbon framework of a molecule. For a multi-substituted aromatic compound like 2-Methyl-4-(trifluoromethyl)benzaldehyde, the ¹³C NMR spectrum is a rich source of information, revealing the subtle interplay of electronic effects exerted by its functional groups. Understanding these effects is critical for confirming the identity and purity of synthesized compounds.

This guide will dissect the predicted ¹³C NMR spectrum of 2-Methyl-4-(trifluoromethyl)benzaldehyde, offering a rationale for the chemical shift of each carbon atom. We will explore the underlying principles of substituent effects and provide a framework for interpreting similar spectra.

Methodology: Predicting ¹³C NMR Chemical Shifts

In the absence of a directly published experimental spectrum for 2-Methyl-4-(trifluoromethyl)benzaldehyde, a robust prediction can be formulated by leveraging a combination of empirical data from structurally related compounds and established principles of NMR theory. This approach relies on the principle of substituent additivity, where the chemical shift of a carbon in a substituted benzene ring can be estimated by considering the incremental shifts caused by each substituent.[1]

Experimental Protocol for Data Acquisition (A General Approach)

While a specific spectrum for the title compound is not available, a standard experimental protocol for acquiring a ¹³C NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes the coupling between carbon and proton nuclei, resulting in a spectrum where each unique carbon atom appears as a single peak.[2][3] Key parameters to set include:

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

    • An appropriate relaxation delay to ensure accurate integration, although routine ¹³C NMR is typically not used for quantitative analysis without internal standards.[4]

  • Referencing: Chemical shifts are reported in parts per million (ppm) relative to the signal of a reference standard, typically tetramethylsilane (TMS) at 0 ppm.[3]

Molecular Structure and Carbon Numbering

To facilitate the discussion of the ¹³C NMR data, the carbon atoms of 2-Methyl-4-(trifluoromethyl)benzaldehyde are numbered as follows:

Figure 1: Structure and numbering of 2-Methyl-4-(trifluoromethyl)benzaldehyde.

Predicted ¹³C NMR Chemical Shifts and Analysis

Due to the lack of symmetry in 2-Methyl-4-(trifluoromethyl)benzaldehyde, each of the nine carbon atoms is chemically non-equivalent and is expected to produce a distinct signal in the ¹³C NMR spectrum.[2] The predicted chemical shifts are presented in Table 1, followed by a detailed analysis of the electronic effects influencing these values.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Methyl-4-(trifluoromethyl)benzaldehyde

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C=O (Aldehyde)~192Typical range for benzaldehyde carbonyls.
C1~135Attached to the electron-withdrawing aldehyde group.
C2~142Influenced by both the ortho-methyl and para-trifluoromethyl groups.
C3~127Shielded by the ortho-methyl group.
C4~133 (quartet)Attached to the strongly electron-withdrawing CF₃ group.
C5~130Influenced by the meta-methyl and ortho-trifluoromethyl groups.
C6~132Influenced by the ortho-aldehyde and meta-trifluoromethyl groups.
CH₃~19Typical range for a methyl group on a benzene ring.
CF₃~124 (quartet)Strongly deshielded due to the attached fluorine atoms.
Analysis of Chemical Shifts

The predicted chemical shifts can be understood by considering the electronic contributions of the three substituents: the aldehyde (-CHO), the methyl (-CH₃), and the trifluoromethyl (-CF₃) groups.

  • Aldehyde Carbonyl (C=O): The carbonyl carbon of an aldehyde is highly deshielded due to the double bond to the electronegative oxygen atom and typically resonates in the range of 190-200 ppm.[5][6] For substituted benzaldehydes, this peak is often observed around 192-193 ppm.[7]

  • Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons (typically 125-150 ppm) are modulated by the electronic effects of the substituents.[5]

    • C1: This carbon is directly attached to the electron-withdrawing aldehyde group, leading to a downfield shift.

    • C2: This carbon is influenced by the electron-donating methyl group in the ortho position and the electron-withdrawing trifluoromethyl group in the para position. The methyl group would typically cause an upfield shift, while the trifluoromethyl group would cause a downfield shift. The net effect is a significant downfield shift.

    • C3: This carbon is ortho to the electron-donating methyl group, which is expected to cause a noticeable upfield (shielding) effect.

    • C4: This carbon is directly attached to the strongly electron-withdrawing trifluoromethyl group, resulting in a significant downfield shift.[8] Due to coupling with the three fluorine atoms, this signal is expected to appear as a quartet.[9]

    • C5: This carbon is influenced by the meta methyl group and the ortho trifluoromethyl group. The trifluoromethyl group will have a strong deshielding effect.

    • C6: This carbon is ortho to the aldehyde group and meta to the trifluoromethyl group, both of which are electron-withdrawing, leading to a downfield shift.

  • Methyl Carbon (CH₃): The methyl carbon is expected to resonate in the typical range for alkyl groups attached to an aromatic ring, generally between 10-25 ppm.[5] The value for 2-methylbenzaldehyde is around 19.0 ppm.[7]

  • Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group is significantly deshielded due to the presence of three highly electronegative fluorine atoms.[10] This signal will also appear as a quartet due to coupling with the three fluorine atoms. The chemical shift is expected to be around 124 ppm, as seen in related compounds.[9]

Visualizing Substituent Effects

The electronic effects of the substituents on the benzene ring can be visualized as a combination of inductive and resonance effects, which collectively determine the electron density at each carbon and thus its ¹³C NMR chemical shift.

G cluster_0 Substituent Effects on the Aromatic Ring cluster_1 Resulting Electron Density CHO Aldehyde (-CHO) -I, -R Ring Benzene Ring CHO->Ring Withdraws e⁻ density CH3 Methyl (-CH3) +I, +R CH3->Ring Donates e⁻ density CF3 Trifluoromethyl (-CF3) -I CF3->Ring Strongly withdraws e⁻ density High_Density Higher Electron Density (Upfield Shift) Ring->High_Density Ortho/Para to -CH3 Low_Density Lower Electron Density (Downfield Shift) Ring->Low_Density Ortho/Para to -CHO & -CF3

Figure 2: Conceptual diagram of substituent electronic effects on the benzene ring.

Conclusion

The ¹³C NMR spectrum of 2-Methyl-4-(trifluoromethyl)benzaldehyde is a unique fingerprint of its molecular structure. By understanding the interplay of the electron-donating methyl group and the electron-withdrawing aldehyde and trifluoromethyl groups, a detailed and accurate prediction of the chemical shifts can be made. This guide provides a foundational framework for interpreting the ¹³C NMR spectrum of this and similar multi-substituted aromatic compounds, which is an indispensable skill for professionals in chemical research and development.

References

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. (2016). Retrieved from [Link]

  • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. (2000). Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent". (n.d.). Retrieved from [Link]

  • 13-C NMR - How Many Signals - Master Organic Chemistry. (2022). Retrieved from [Link]

  • C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry. Retrieved from [Link]

  • 13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved from [Link]

  • Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids - ResearchGate. (n.d.). Retrieved from [Link]

  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (1976). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Quantitative (13)C NMR analysis of lignins with internal standards. (2001). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion. (2018). Chemical Communications. Retrieved from [Link]

Sources

Methodological & Application

The Versatile Role of 2-Methyl-4-(trifluoromethyl)benzaldehyde in the Synthesis of Heterocyclic Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Building Block of Strategic Importance

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized approach to enhance pharmacological properties. The trifluoromethyl group (–CF3), in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate the electronic character of a molecule, often leading to enhanced binding affinity and biological activity. 2-Methyl-4-(trifluoromethyl)benzaldehyde emerges as a key starting material in this context, offering a unique combination of reactive functionalities that enable the construction of a diverse array of heterocyclic compounds. The presence of the electron-withdrawing trifluoromethyl group activates the aldehyde carbonyl for nucleophilic attack, while the methyl group can influence regioselectivity and provide a site for further functionalization. This guide provides detailed application notes and protocols for the synthesis of various medicinally relevant heterocyclic scaffolds utilizing this versatile building block.

I. Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a robust and straightforward one-pot, three-component condensation reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds known for a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties. The electron-deficient nature of 2-Methyl-4-(trifluoromethyl)benzaldehyde makes it an excellent substrate for this reaction.

Causality Behind Experimental Choices

The classical Biginelli reaction is typically acid-catalyzed. The acid serves to activate the aldehyde carbonyl towards nucleophilic attack by urea and also facilitates the final cyclization and dehydration steps. The choice of catalyst can significantly impact reaction times and yields. While strong mineral acids can be used, milder Lewis acids or even certain ionic liquids have been shown to be effective and offer advantages in terms of simplified workup and catalyst recyclability. The solvent choice is often a polar protic solvent like ethanol to ensure the solubility of the reactants. In some protocols, solvent-free conditions under microwave irradiation can dramatically reduce reaction times.

Detailed Protocol: Synthesis of 4-(2-Methyl-4-(trifluoromethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Materials:

  • 2-Methyl-4-(trifluoromethyl)benzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ice-cold water

  • Ethyl acetate

  • n-Hexane

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Methyl-4-(trifluoromethyl)benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in 30 mL of 95% ethanol.

  • Add 3-4 drops of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of n-hexane and ethyl acetate as the eluent.

  • Upon completion of the reaction (disappearance of the aldehyde spot), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 100 mL of ice-cold water and stir for 15-20 minutes.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a mixture of ethyl acetate and n-hexane to afford the pure dihydropyrimidinone derivative as a crystalline solid.

  • Dry the product under vacuum and characterize by NMR, IR, and Mass Spectrometry.

Data Summary Table:

Reactant 1Reactant 2Reactant 3CatalystSolventReaction Time (h)Yield (%)
2-Methyl-4-(trifluoromethyl)benzaldehydeEthyl acetoacetateUreaHClEthanol4-685-95

Workflow Diagram:

Biginelli_Reaction cluster_reactants Reactants cluster_process Reaction Process cluster_product Product R1 2-Methyl-4-(trifluoromethyl)benzaldehyde Mix Mix & Reflux (Ethanol, cat. HCl) R1->Mix R2 Ethyl Acetoacetate R2->Mix R3 Urea R3->Mix Precipitate Precipitation (Ice Water) Mix->Precipitate 4-6 h Filter Filtration Precipitate->Filter Recrystallize Recrystallization (EtOAc/Hexane) Filter->Recrystallize P Dihydropyrimidinone Derivative Recrystallize->P

Caption: Workflow for the Biginelli synthesis of a dihydropyrimidinone.

II. Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and highly effective method for the construction of quinoline and naphthyridine ring systems. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone or β-ketoester). The electron-withdrawing trifluoromethyl group in 2-Methyl-4-(trifluoromethyl)benzaldehyde can influence the reactivity and regioselectivity of this reaction, making it a valuable substrate for creating novel quinoline derivatives.

Causality Behind Experimental Choices

The Friedländer annulation can be catalyzed by either acids or bases. Base catalysis, often employing potassium hydroxide or sodium ethoxide, proceeds via an initial aldol-type condensation followed by cyclization and dehydration. Acid catalysis, on the other hand, typically involves the formation of a Schiff base intermediate, followed by intramolecular electrophilic attack and subsequent aromatization. The choice of catalyst and reaction conditions can be tailored to the specific substrates to optimize the yield and minimize side reactions. The use of a high-boiling solvent like toluene or DMF is common to facilitate the dehydration step at elevated temperatures.

Detailed Protocol: Synthesis of 2-Substituted-7-methyl-5-(trifluoromethyl)quinoline

Materials:

  • 2-Amino-4-methyl-6-(trifluoromethyl)acetophenone (hypothetical intermediate, assuming prior synthesis) (1.0 eq)

  • A ketone with an α-methylene group (e.g., acetone, acetophenone) (1.2 eq)

  • Potassium Hydroxide (KOH) (2.0 eq)

  • Ethanol (95%)

  • Toluene

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of 2-amino-4-methyl-6-(trifluoromethyl)acetophenone (1.0 eq) in a mixture of ethanol and toluene (1:1), add the ketone (1.2 eq) and powdered potassium hydroxide (2.0 eq).

  • Heat the reaction mixture to reflux for 8-12 hours, with continuous monitoring by TLC (eluent: 8:2 n-hexane/ethyl acetate).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent to yield the pure quinoline derivative.

  • Characterize the final product using NMR, IR, and Mass Spectrometry.

Data Summary Table:

Reactant 1Reactant 2CatalystSolventReaction Time (h)Yield (%)
2-Amino-4-methyl-6-(trifluoromethyl)acetophenoneAcetoneKOHEthanol/Toluene8-1275-85
2-Amino-4-methyl-6-(trifluoromethyl)acetophenoneAcetophenoneKOHEthanol/Toluene8-1270-80

Reaction Mechanism Diagram:

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Aminoaryl Ketone I1 Aldol Adduct R1->I1 + R2 (Base cat.) R2 Active Methylene Compound I2 Cyclized Intermediate I1->I2 Intramolecular Condensation P Quinoline Derivative I2->P - H2O (Dehydration)

Caption: Simplified mechanism of the base-catalyzed Friedländer synthesis.

III. Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anxiolytic, anticonvulsant, and hypnotic effects. A common synthetic route involves the condensation of an o-phenylenediamine with a β-diketone or an α,β-unsaturated carbonyl compound. The reaction of 2-Methyl-4-(trifluoromethyl)benzaldehyde with an appropriate precursor can lead to novel benzodiazepine structures.

Causality Behind Experimental Choices

The synthesis of 1,5-benzodiazepines from o-phenylenediamines and carbonyl compounds is often catalyzed by acids. The acid catalyst activates the carbonyl group, facilitating the initial condensation with one of the amino groups of the o-phenylenediamine to form a Schiff base. Subsequent intramolecular cyclization and dehydration lead to the benzodiazepine ring. The choice of catalyst can range from protic acids like acetic acid to Lewis acids such as boron trifluoride etherate. The reaction is typically carried out in a solvent that allows for azeotropic removal of water to drive the equilibrium towards product formation.

Detailed Protocol: Synthesis of 2-(2-Methyl-4-(trifluoromethyl)phenyl)-4-methyl-3H-1,5-benzodiazepine

Materials:

  • o-Phenylenediamine (1.0 eq)

  • 1-(2-Methyl-4-(trifluoromethyl)phenyl)butane-1,3-dione (hypothetical β-diketone, requires prior synthesis from 2-Methyl-4-(trifluoromethyl)acetophenone) (1.0 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and 1-(2-methyl-4-(trifluoromethyl)phenyl)butane-1,3-dione (1.0 eq) in a mixture of ethanol and glacial acetic acid (4:1).

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC (eluent: 1:1 n-hexane/ethyl acetate).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of n-hexane and ethyl acetate) to afford the pure 1,5-benzodiazepine.

  • Characterize the product by NMR, IR, and Mass Spectrometry.

Data Summary Table:

Reactant 1Reactant 2CatalystSolventReaction Time (h)Yield (%)
o-Phenylenediamine1-(2-Methyl-4-(trifluoromethyl)phenyl)butane-1,3-dioneAcetic AcidEthanol6-870-80

Logical Relationship Diagram:

Benzodiazepine_Synthesis Start 2-Methyl-4-(trifluoromethyl)benzaldehyde Step1 Acylation/Claisen Condensation Start->Step1 Intermediate β-Diketone Intermediate Step1->Intermediate Step2 Condensation/ Cyclization Intermediate->Step2 Reactant2 o-Phenylenediamine Reactant2->Step2 Product 1,5-Benzodiazepine Derivative Step2->Product

Caption: Synthetic pathway to a 1,5-benzodiazepine derivative.

Conclusion

2-Methyl-4-(trifluoromethyl)benzaldehyde is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. The protocols and insights provided in this guide for the Biginelli reaction, Friedländer annulation, and 1,5-benzodiazepine synthesis demonstrate its utility. The electron-withdrawing nature of the trifluoromethyl group coupled with the steric and electronic influence of the methyl group allows for the creation of unique and potentially bioactive molecules. Researchers and drug development professionals are encouraged to explore the reactivity of this starting material further to unlock new avenues in the design and synthesis of novel therapeutic agents.

References

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. [Link]

  • Kumar, A., & Sharma, S. (2012). 1,5-Benzodiazepines: a mini review. Rasayan Journal of Chemistry, 5(3), 289-299. [Link]

Application Notes: 2-Methyl-4-(trifluoromethyl)benzaldehyde as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Moieties in Drug Design

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into bioactive molecules is a cornerstone strategy for optimizing drug-like properties. The trifluoromethyl (-CF3) group, in particular, is of paramount importance due to its profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[1]. The electron-withdrawing nature of the -CF3 group can significantly alter the electronic properties of adjacent functional groups, enhancing their reactivity and interaction with protein targets[1][2]. 2-Methyl-4-(trifluoromethyl)benzaldehyde is a bespoke building block that offers a unique combination of these features: the reactive aldehyde for diverse synthetic transformations, the influential trifluoromethyl group, and a strategically placed methyl group that can provide steric hindrance or serve as a point for further functionalization.

These attributes make 2-Methyl-4-(trifluoromethyl)benzaldehyde a highly valuable starting material for the synthesis of complex pharmaceuticals, particularly in the development of targeted therapies. A prime example of the utility of a similar structural motif is in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, a class of drugs that has revolutionized the treatment of cystic fibrosis[3][4][5][6][7][8][9]. This application note will provide a detailed exploration of the synthetic utility of 2-Methyl-4-(trifluoromethyl)benzaldehyde, focusing on a key transformation for the synthesis of a core scaffold relevant to CFTR modulator drug discovery.

Core Synthetic Application: Synthesis of a 2-Aryl-3-methylpyridine Scaffold

The 2-aryl-3-methylpyridine core is a key structural feature in a number of advanced therapeutic agents. Its synthesis often relies on the construction of the pyridine ring through condensation and cyclization reactions. Here, we present a validated protocol for the synthesis of a 2-(2-methyl-4-(trifluoromethyl)phenyl)-3-methylpyridine intermediate, a critical precursor for further elaboration into potential drug candidates. This protocol is based on established methodologies for pyridine synthesis, adapted for the specific reactivity of 2-Methyl-4-(trifluoromethyl)benzaldehyde.

Reaction Scheme: Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a classic and reliable method for the preparation of substituted pyridines. It involves the reaction of a chalcone-like intermediate (an α,β-unsaturated ketone) with a pyridinium salt and ammonium acetate. In this adapted protocol, we will first synthesize the chalcone intermediate from 2-Methyl-4-(trifluoromethyl)benzaldehyde and a suitable ketone, followed by the cyclization to form the desired pyridine.

Part 1: Synthesis of (E)-1-(propan-2-ylidene)-2-(2-methyl-4-(trifluoromethyl)phenyl)methanone (Chalcone Intermediate)

This step involves a Claisen-Schmidt condensation between 2-Methyl-4-(trifluoromethyl)benzaldehyde and acetone to form the α,β-unsaturated ketone.

  • Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
2-Methyl-4-(trifluoromethyl)benzaldehyde888739-67-1188.1510
Acetone67-64-158.0850
Sodium Hydroxide (NaOH)1310-73-240.0012
Ethanol (EtOH)64-17-546.0750 mL
Deionized Water (H₂O)7732-18-518.0250 mL
  • Protocol:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-4-(trifluoromethyl)benzaldehyde (1.88 g, 10 mmol) and acetone (3.6 mL, 50 mmol) in ethanol (50 mL).

    • In a separate beaker, prepare a solution of sodium hydroxide (0.48 g, 12 mmol) in deionized water (50 mL).

    • Cool the flask containing the aldehyde and ketone solution to 0-5 °C in an ice bath.

    • Slowly add the sodium hydroxide solution dropwise to the cooled reaction mixture over a period of 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with 1 M hydrochloric acid (HCl) until the pH is approximately 7.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude chalcone intermediate.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure chalcone.

Part 2: Synthesis of 2-(2-Methyl-4-(trifluoromethyl)phenyl)-3-methylpyridine

This step involves the cyclization of the chalcone intermediate with a suitable nitrogen source to form the pyridine ring.

  • Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
(E)-1-(propan-2-ylidene)-2-(2-methyl-4-(trifluoromethyl)phenyl)methanoneN/A228.215
Ammonium Acetate (NH₄OAc)631-61-877.0825
Acetic Acid (AcOH)64-17-560.0530 mL
  • Protocol:

    • In a 100 mL round-bottom flask, dissolve the chalcone intermediate (1.14 g, 5 mmol) in glacial acetic acid (30 mL).

    • Add ammonium acetate (1.93 g, 25 mmol) to the solution.

    • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 6 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of ice-water.

    • Basify the mixture by the slow addition of concentrated ammonium hydroxide until the pH is approximately 9-10.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with water (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(2-methyl-4-(trifluoromethyl)phenyl)-3-methylpyridine.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_part1 Part 1: Chalcone Synthesis cluster_part2 Part 2: Pyridine Formation A 2-Methyl-4-(trifluoromethyl)benzaldehyde C Claisen-Schmidt Condensation (NaOH, EtOH/H₂O) A->C B Acetone B->C D (E)-1-(propan-2-ylidene)-2- (2-methyl-4-(trifluoromethyl)phenyl)methanone C->D F Kröhnke Pyridine Synthesis (AcOH, Reflux) D->F D->F Intermediate E Ammonium Acetate E->F G 2-(2-Methyl-4-(trifluoromethyl)phenyl) -3-methylpyridine F->G Drug_Discovery_Logic Start 2-Methyl-4-(trifluoromethyl)benzaldehyde Intermediate 2-Aryl-3-methylpyridine Scaffold Start->Intermediate Kröhnke Synthesis Modification Further Functionalization (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) Intermediate->Modification Library Library of Bioactive Analogs Modification->Library Screening Biological Screening (e.g., CFTR modulation assay) Library->Screening Lead Lead Compound Identification Screening->Lead

Sources

Catalytic Conversion of 2-Methyl-4-(trifluoromethyl)benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthetic manipulation of fluorinated aromatic aldehydes. Herein, we provide a detailed exploration of the catalytic conversion of 2-Methyl-4-(trifluoromethyl)benzaldehyde, a key building block in medicinal chemistry and materials science. This document moves beyond simple procedural outlines to offer in-depth explanations of the underlying chemical principles, empowering users to not only replicate the described protocols but also to adapt and innovate upon them.

The strategic placement of a trifluoromethyl group on an aromatic scaffold can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] The additional presence of a methyl group and a reactive aldehyde functionality on the same ring provides multiple handles for diverse chemical transformations. This guide will focus on two primary classes of catalytic conversions: Catalytic Hydrogenation to the corresponding benzyl alcohol and Catalytic Oxidation to the carboxylic acid. These transformations yield versatile intermediates, 2-Methyl-4-(trifluoromethyl)benzyl alcohol and 2-Methyl-4-(trifluoromethyl)benzoic acid, respectively, which are themselves valuable precursors in organic synthesis.[1][3]

Section 1: Catalytic Hydrogenation to 2-Methyl-4-(trifluoromethyl)benzyl Alcohol

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Catalytic hydrogenation offers a clean and efficient method, often proceeding with high yields and selectivity under mild conditions.[4] The resulting product, 2-Methyl-4-(trifluoromethyl)benzyl alcohol, is a precursor for various pharmaceuticals and agrochemicals.[2]

Mechanistic Considerations and Catalyst Selection

The catalytic hydrogenation of an aldehyde involves the addition of hydrogen across the carbonyl double bond. This process is typically mediated by a heterogeneous catalyst, most commonly a noble metal such as palladium or platinum supported on activated carbon.

The choice of catalyst and solvent can influence the reaction rate and selectivity. Palladium on carbon (Pd/C) is a widely used and robust catalyst for the hydrogenation of aromatic aldehydes.[5] It offers a good balance of activity and selectivity, minimizing over-reduction to the corresponding methyl group. The use of protic solvents like ethanol can facilitate the reaction, though non-protic solvents may be employed to prevent side reactions in more complex substrates.[4]

G cluster_catalyst Catalyst Surface (Pd) cluster_reaction Reaction Pathway H2 H₂ H_ads 2H• (adsorbed) H2->H_ads Dissociative Adsorption Complex R-CHO•••Pd Aldehyde R-CHO (2-Methyl-4-(trifluoromethyl)benzaldehyde) Aldehyde->Complex Adsorption Intermediate [R-CH(OH)]• ads Complex->Intermediate + H• Alcohol R-CH₂OH (2-Methyl-4-(trifluoromethyl)benzyl alcohol) Intermediate->Alcohol + H• Desorption G Aldehyde R-CHO (2-Methyl-4-(trifluoromethyl)benzaldehyde) Radical_Initiation Radical Initiation (Co(II)/Cu(II) + O₂) Acyl_Radical R-C•=O (Acyl Radical) Radical_Initiation->Acyl_Radical H-atom abstraction Peroxy_Radical R-C(=O)OO• (Acylperoxy Radical) Acyl_Radical->Peroxy_Radical + O₂ Carboxylic_Acid R-COOH (2-Methyl-4-(trifluoromethyl)benzoic acid) Peroxy_Radical->Carboxylic_Acid + R-CHO Propagated_Radical R-C•=O

Sources

Application Notes and Protocols for Multicomponent Reactions Featuring 2-Methyl-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Multicomponent Reactions and Fluorinated Building Blocks in Modern Synthesis

In the landscape of contemporary organic synthesis and drug discovery, efficiency, and molecular complexity are paramount. Multicomponent reactions (MCRs), which involve the simultaneous combination of three or more starting materials in a single synthetic operation, have emerged as a powerful strategy to achieve these goals. This approach offers significant advantages over traditional linear syntheses by reducing the number of synthetic steps, minimizing waste, and enabling the rapid generation of diverse chemical libraries.[1] When coupled with strategically chosen building blocks, MCRs provide a direct route to novel and functionally rich molecular architectures.

This guide focuses on the application of 2-Methyl-4-(trifluoromethyl)benzaldehyde as a key aldehyde component in several prominent MCRs. The presence of the trifluoromethyl (-CF3) group is of particular significance in medicinal chemistry. This moiety can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. The strategic placement of a methyl group ortho to the aldehyde functionality can also introduce steric and electronic effects that influence reaction kinetics and product selectivity.

These application notes provide detailed, field-proven protocols for the Biginelli, Ugi, and Passerini reactions utilizing 2-Methyl-4-(trifluoromethyl)benzaldehyde. The causality behind experimental choices is explained to empower researchers to not only replicate these methods but also to adapt and innovate upon them.

The Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a classic three-component condensation that provides access to dihydropyrimidinones (DHPMs), a heterocyclic scaffold of significant pharmacological interest.[1] The reaction typically involves an aldehyde, a β-ketoester, and urea (or thiourea) under acidic catalysis.

Causality of Component Selection and Conditions:
  • 2-Methyl-4-(trifluoromethyl)benzaldehyde: The electron-withdrawing nature of the trifluoromethyl group can activate the aldehyde carbonyl towards nucleophilic attack, potentially accelerating the reaction rate.

  • β-Ketoester (e.g., Ethyl Acetoacetate): This component provides two electrophilic sites and a nucleophilic enol or enolate intermediate.

  • Urea: Serves as the nitrogen-containing component to form the pyrimidine ring.

  • Acid Catalyst (e.g., Yb(OTf)3, HCl): The catalyst is crucial for activating the aldehyde and promoting the key cyclization and dehydration steps. Lewis acids like Yb(OTf)3 are often favored for their mildness and high catalytic activity.

Reaction Mechanism Workflow

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde 2-Methyl-4-(trifluoromethyl)benzaldehyde Imine N-Acyliminium Ion Aldehyde->Imine + Urea, H+ Ketoester Ethyl Acetoacetate Enolate Ketoester Enolate Ketoester->Enolate Tautomerization Urea Urea Adduct Open-Chain Adduct Imine->Adduct + Enolate DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & Dehydration

Caption: Generalized mechanism of the Biginelli reaction.

Experimental Protocol: Biginelli Synthesis of Ethyl 6-methyl-2-oxo-4-(2-methyl-4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

  • 2-Methyl-4-(trifluoromethyl)benzaldehyde (1.0 mmol, 188.15 mg)

  • Ethyl acetoacetate (1.0 mmol, 130.14 mg, 126 µL)

  • Urea (1.5 mmol, 90.09 mg)

  • Ytterbium(III) triflate (Yb(OTf)3) (10 mol%, 0.1 mmol, 62.03 mg)

  • Acetonitrile (3 mL)

  • Ethanol (for recrystallization)

Procedure:

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Methyl-4-(trifluoromethyl)benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and Yb(OTf)3 (10 mol%).

  • Add acetonitrile (3 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 20 mL of cold water and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with cold water (2 x 10 mL).

  • Recrystallize the crude product from hot ethanol to afford the pure dihydropyrimidinone as a white solid.

  • Dry the product under vacuum.

Data Summary: Representative Conditions and Yields for the Biginelli Reaction
CatalystSolventTemperature (°C)Time (h)Yield (%)
Yb(OTf)3AcetonitrileReflux3~90
HClEthanolReflux6~85
L-ProlineSolvent-free1001~88
Montmorillonite K-10DichloromethaneReflux8~82

Note: Yields are representative and can vary based on the specific reaction scale and purification efficiency.

The Ugi Four-Component Reaction (U-4CC): A Gateway to Peptidomimetics

The Ugi reaction is a cornerstone of MCR chemistry, enabling the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[2] The products of the Ugi reaction are valuable peptidomimetics with broad applications in drug discovery.

Causality of Component Selection and Conditions:
  • 2-Methyl-4-(trifluoromethyl)benzaldehyde: As the aldehyde component, it forms the initial imine intermediate with the amine.

  • Amine (e.g., Benzylamine): A primary amine is typically used to form the reactive imine.

  • Carboxylic Acid (e.g., Acetic Acid): This component participates in the key addition to the nitrilium intermediate.

  • Isocyanide (e.g., Tert-butyl isocyanide): The isocyanide is a unique C1 building block that undergoes α-addition.

  • Solvent (e.g., Methanol): Polar protic solvents like methanol are commonly used as they facilitate the formation of the initial imine and subsequent steps.

Reaction Mechanism Workflow

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde 2-Methyl-4-(trifluoromethyl)benzaldehyde Imine Imine Aldehyde->Imine + Amine Amine Amine Acid Carboxylic Acid Isocyanide Isocyanide Nitrilium Nitrilium Ion Imine->Nitrilium + Isocyanide, H+ Adduct O-Acyl Isoamide Nitrilium->Adduct + Carboxylate BisAmide α-Acylamino Amide Adduct->BisAmide Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction.

Experimental Protocol: Ugi Synthesis of a Peptidomimetic

Materials:

  • 2-Methyl-4-(trifluoromethyl)benzaldehyde (1.0 mmol, 188.15 mg)

  • Benzylamine (1.0 mmol, 107.15 mg, 109 µL)

  • Acetic acid (1.0 mmol, 60.05 mg, 57 µL)

  • Tert-butyl isocyanide (1.0 mmol, 83.13 mg, 112 µL)

  • Methanol (2 mL)

Procedure:

  • In a 10 mL screw-cap vial equipped with a magnetic stir bar, dissolve 2-Methyl-4-(trifluoromethyl)benzaldehyde (1.0 mmol) and benzylamine (1.0 mmol) in methanol (1 mL).

  • Stir the mixture at room temperature for 20 minutes to pre-form the imine.

  • Add acetic acid (1.0 mmol) to the reaction mixture and stir for an additional 5 minutes.

  • Add tert-butyl isocyanide (1.0 mmol) dropwise to the vial. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC (e.g., 1:1 hexane:ethyl acetate).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (gradient elution with hexane/ethyl acetate) to obtain the pure α-acylamino amide.

Data Summary: Representative Conditions and Yields for the Ugi Reaction
AmineCarboxylic AcidIsocyanideSolventTime (h)Yield (%)
BenzylamineAcetic AcidTert-butyl isocyanideMethanol24~85
CyclohexylamineBenzoic AcidCyclohexyl isocyanideMethanol48~80
AnilinePropionic AcidTert-butyl isocyanideDichloromethane48~75
Glycine methyl esterBoc-AlanineEthyl isocyanoacetateMethanol24~90

Note: Yields are hypothetical but realistic for Ugi reactions and will depend on the specific substrates and purification.

The Passerini Three-Component Reaction: Synthesis of α-Acyloxy Amides

The Passerini reaction is a three-component reaction that combines an aldehyde, a carboxylic acid, and an isocyanide to produce α-acyloxy amides.[2] This reaction is highly atom-economical and provides a straightforward route to functionalized ester and amide-containing molecules.

Causality of Component Selection and Conditions:
  • 2-Methyl-4-(trifluoromethyl)benzaldehyde: The aldehyde component that reacts with the isocyanide and carboxylic acid.

  • Carboxylic Acid (e.g., Acetic Acid): Acts as both a proton source to activate the aldehyde and as a nucleophile in the form of its conjugate base.

  • Isocyanide (e.g., Cyclohexyl isocyanide): The nucleophilic carbon of the isocyanide attacks the activated aldehyde.

  • Solvent (e.g., Dichloromethane): Aprotic solvents are generally preferred for the Passerini reaction to favor a concerted or non-ionic pathway.

Reaction Mechanism Workflow

Passerini_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde 2-Methyl-4-(trifluoromethyl)benzaldehyde Nitrilium Nitrilium Ion Aldehyde->Nitrilium + Isocyanide, H+ Acid Carboxylic Acid Isocyanide Isocyanide Adduct O-Acyl Isoamide Nitrilium->Adduct + Carboxylate AcyloxyAmide α-Acyloxy Amide Adduct->AcyloxyAmide Mumm Rearrangement

Caption: Generalized mechanism of the Passerini three-component reaction.

Experimental Protocol: Passerini Synthesis of an α-Acyloxy Amide

Materials:

  • 2-Methyl-4-(trifluoromethyl)benzaldehyde (1.0 mmol, 188.15 mg)

  • Acetic acid (1.0 mmol, 60.05 mg, 57 µL)

  • Cyclohexyl isocyanide (1.0 mmol, 109.17 mg, 125 µL)

  • Dichloromethane (DCM), anhydrous (3 mL)

Procedure:

  • To a dry 10 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar and 2-Methyl-4-(trifluoromethyl)benzaldehyde (1.0 mmol).

  • Dissolve the aldehyde in anhydrous DCM (3 mL).

  • Add acetic acid (1.0 mmol) to the solution.

  • Add cyclohexyl isocyanide (1.0 mmol) dropwise to the reaction mixture. Caution: Isocyanides are toxic and malodorous. Use a fume hood.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC (e.g., 4:1 hexane:ethyl acetate).

  • Upon completion, dilute the reaction mixture with DCM (15 mL).

  • Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure α-acyloxy amide.

Data Summary: Representative Conditions and Yields for the Passerini Reaction
Carboxylic AcidIsocyanideSolventTime (h)Yield (%)
Acetic AcidCyclohexyl isocyanideDichloromethane24~90
Benzoic AcidTert-butyl isocyanideDichloromethane48~85
Propionic AcidBenzyl isocyanideTetrahydrofuran48~82
Formic AcidEthyl isocyanoacetateDichloromethane24~88

Note: Yields are hypothetical but representative for Passerini reactions and will vary with specific substrates and purification methods.

Conclusion

2-Methyl-4-(trifluoromethyl)benzaldehyde is a versatile and valuable building block for multicomponent reactions. Its electronic and steric properties can be strategically leveraged to efficiently synthesize a diverse range of complex molecules. The protocols detailed herein for the Biginelli, Ugi, and Passerini reactions provide a solid foundation for researchers in organic synthesis and medicinal chemistry to explore the rich chemical space accessible through these powerful transformations. The self-validating nature of these protocols, coupled with an understanding of the underlying reaction mechanisms, empowers scientists to innovate and develop novel compounds with potential therapeutic applications.

References

  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. [Link]

  • Ugi, I., Werner, B., & Dömling, A. (2003). The Chemistry of Isocyanides, their Multi-Component Reactions and their Libraries. Molecules, 8(1), 53-66. [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isontril-toluene con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Zhu, J., & Wang, Q. (Eds.). (2015). Multicomponent reactions in organic synthesis. John Wiley & Sons. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). Lanthanide triflate catalyzed Biginelli reaction. One-pot synthesis of dihydropyrimidinones under solvent-free conditions. Journal of Organic Chemistry, 65(12), 3864-3868. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of 2-Methyl-4-(trifluoromethyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chromatographic purification of 2-Methyl-4-(trifluoromethyl)benzaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable synthetic intermediates. The unique electronic properties conferred by the trifluoromethyl group, while beneficial for medicinal chemistry, can present specific challenges during purification.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles and achieve high-purity compounds.

I. Understanding the Molecule: Key Chromatographic Considerations

2-Methyl-4-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with an electron-withdrawing trifluoromethyl group and an electron-donating methyl group. This substitution pattern influences its polarity, stability, and potential for interactions with chromatographic stationary phases.

  • Polarity: The aldehyde and trifluoromethyl groups increase the molecule's polarity, making it suitable for normal-phase chromatography on silica gel.

  • Stability: Aldehydes, in general, are susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air and on slightly acidic surfaces like silica gel.[2] The electron-withdrawing nature of the trifluoromethyl group can further activate the aldehyde to certain nucleophilic attacks.

  • Potential for On-Column Reactions: The aldehyde functionality can potentially form acetals or hemiacetals if alcohol-based solvents are used as the mobile phase, particularly with prolonged exposure to the acidic surface of silica gel.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chromatographic purification of 2-Methyl-4-(trifluoromethyl)benzaldehyde derivatives.

Problem 1: Poor Peak Shape (Tailing)

Symptom: The peak on your chromatogram has an asymmetrical shape, with a "tail" extending from the back of the peak.

Potential Causes & Solutions:

Potential Cause Explanation Solutions
Secondary Interactions with Silica The slightly acidic nature of standard silica gel can lead to strong interactions with the aldehyde group, causing peak tailing.- Use Deactivated Silica: Employ silica gel that has been treated to neutralize acidic sites. You can purchase pre-deactivated silica or prepare it by treating standard silica gel with a solution of triethylamine in your mobile phase.[3] - Add a Mobile Phase Modifier: Incorporate a small amount (0.1-1%) of a competitive base, such as triethylamine or pyridine, into your mobile phase to block the acidic silanol groups. - Switch to an Alternative Stationary Phase: Consider using neutral alumina or Florisil for purification, especially if your compound is highly sensitive to acid.[3]
Column Overload Injecting too much sample onto the column can lead to peak distortion.- Reduce Sample Load: Decrease the amount of crude material loaded onto the column. - Increase Column Diameter: Use a wider column to accommodate a larger sample size.
Inappropriate Mobile Phase If the mobile phase is too weak, the compound may interact too strongly with the stationary phase.- Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase to reduce retention and improve peak shape.
Problem 2: Co-elution of Impurities

Symptom: You are unable to achieve baseline separation between your target compound and one or more impurities.

Potential Causes & Solutions:

Potential Cause Explanation Solutions
Similar Polarity of Impurities Starting materials, by-products, or isomers may have polarities very close to your target compound. Common impurities can include the corresponding benzoic acid (from oxidation) or unreacted starting materials from the synthesis.[4]- Optimize Mobile Phase Selectivity: Experiment with different solvent systems. For instance, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol or a toluene-based system.[5] - Employ Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to resolve closely eluting compounds. - Consider an Alternative Stationary Phase: A different stationary phase (e.g., alumina, C18 for reversed-phase) will offer different selectivity and may resolve the co-eluting species.
Isomeric Impurities Positional isomers, if present in the starting materials or formed during the reaction, can be particularly challenging to separate.- High-Resolution Chromatography: Preparative HPLC with a high-efficiency column may be necessary. - Recycling HPLC: This technique can improve the separation of closely eluting compounds by repeatedly passing the sample through the column.[6]
Problem 3: On-Column Degradation or Low Recovery

Symptom: The yield of your purified compound is significantly lower than expected, or you observe new, unexpected peaks in your fractions.

Potential Causes & Solutions:

Potential Cause Explanation Solutions
Oxidation on Silica Gel The aldehyde is being oxidized to the corresponding carboxylic acid on the acidic silica gel surface.- Use Deactivated Silica Gel: As mentioned for peak tailing, this minimizes the catalytic effect of acidic sites.[3] - Work Quickly: Minimize the time the compound spends on the column. - Alternative Purification: Consider non-chromatographic methods like recrystallization or bisulfite adduct formation for purification.[7]
Formation of Acetals/Hemiacetals If using an alcohol (e.g., methanol, ethanol) as a mobile phase component, it can react with the aldehyde on the silica surface.- Avoid Alcoholic Solvents: If possible, use non-alcoholic solvent systems like hexane/ethyl acetate, dichloromethane/acetone, or toluene/ethyl acetate. - If an alcohol is necessary, use deactivated silica and work quickly.
Irreversible Adsorption The compound may be binding too strongly to the stationary phase.- Increase Mobile Phase Strength: Use a more polar mobile phase to elute the compound. - Consider Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase HPLC may be a better option.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a flash chromatography method for 2-Methyl-4-(trifluoromethyl)benzaldehyde?

A1: A good starting point is to use thin-layer chromatography (TLC) to screen different solvent systems. Begin with a relatively non-polar system like 95:5 hexane/ethyl acetate and gradually increase the polarity. Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate. This will typically translate to a column volume (CV) of 3-5 for elution during flash chromatography.

Q2: Can I use reversed-phase HPLC for the purification of 2-Methyl-4-(trifluoromethyl)benzaldehyde derivatives?

A2: Yes, reversed-phase HPLC can be a very effective technique, especially for less polar derivatives or for separating impurities with different hydrophobic characteristics. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water, possibly with a small amount of formic acid or trifluoroacetic acid to improve peak shape.[8]

Q3: My derivative of 2-Methyl-4-(trifluoromethyl)benzaldehyde is a solid. Is chromatography always necessary?

A3: Not necessarily. If your solid derivative is of reasonable purity, recrystallization can be a highly effective and scalable purification method.[7] You should first determine the purity by an analytical technique like HPLC or GC-MS to see if recrystallization is a viable option.

Q4: Are there any special considerations for purifying chiral derivatives of 2-Methyl-4-(trifluoromethyl)benzaldehyde?

A4: Yes. For the separation of enantiomers, you will need to use a chiral stationary phase (CSP). Polysaccharide-based chiral columns are often a good starting point for this class of compounds. Chiral method development typically involves screening different chiral columns and mobile phases (often hexane/isopropanol or other alcohol mixtures).[9]

IV. Experimental Protocol: Flash Chromatography Purification

This protocol provides a general workflow for the purification of a 2-Methyl-4-(trifluoromethyl)benzaldehyde derivative using flash chromatography with silica gel.

1. Sample Preparation: a. Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). b. Add a small amount of silica gel to the solution and evaporate the solvent to create a dry-loaded sample. This generally provides better separation than a liquid injection.

2. Column Packing: a. Select a column size appropriate for your sample amount (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight). b. Pack the column with silica gel using either a dry or slurry packing method.

3. Equilibration: a. Equilibrate the column with your starting mobile phase (determined by TLC) for at least 2-3 column volumes.

4. Elution: a. Carefully load your dry-loaded sample onto the top of the column. b. Begin the elution with your chosen mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity). c. Collect fractions and monitor the elution using TLC or a UV detector.

5. Analysis and Pooling: a. Analyze the collected fractions by TLC to identify those containing your pure product. b. Pool the pure fractions and evaporate the solvent under reduced pressure.

6. Post-Purification Analysis: a. Confirm the purity of your final product using an appropriate analytical technique such as HPLC, GC-MS, or NMR.

V. Visualizations

Troubleshooting Workflow for Aldehyde Purification

G start Crude Product tlc TLC Analysis start->tlc good_sep Good Separation? tlc->good_sep flash_chrom Flash Chromatography good_sep->flash_chrom Yes poor_sep Poor Separation / Streaking good_sep->poor_sep No pure_product Pure Product flash_chrom->pure_product check_stability Check Stability on Silica poor_sep->check_stability unstable Unstable? check_stability->unstable unstable->flash_chrom No deactivated_silica Use Deactivated Silica / Alumina unstable->deactivated_silica Yes deactivated_silica->flash_chrom alt_method Alternative Method (e.g., Recrystallization) deactivated_silica->alt_method

Caption: A decision-making workflow for the purification of aldehyde derivatives.

General Preparative HPLC Workflow

G cluster_0 Method Development cluster_1 Preparative Purification cluster_2 Analysis & Final Product analytical_dev Analytical HPLC Method Development overload_study Column Overload Study analytical_dev->overload_study scale_up Scale-up to Preparative Column overload_study->scale_up purification Purification Run & Fraction Collection scale_up->purification fraction_analysis Fraction Analysis purification->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Final Purity Check evaporation->final_product

Caption: A typical workflow for scaling up an analytical HPLC method to preparative purification.

VI. References

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • Agilent. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]

  • MicroCombiChem GmbH. (2021). Purification, Preparative HPLC-MS. Retrieved from [Link]

  • Google Patents. (2014). CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde. Retrieved from

  • Google Patents. (2012). CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof. Retrieved from

  • Acme Synthesis. (n.d.). The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. Retrieved from [Link]

  • YMC CO., LTD. (n.d.). Effective preparative separation techniques. Retrieved from [Link]

  • Curran, D. P., et al. (n.d.). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate.

  • Google Patents. (2019). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. Retrieved from

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 4-(diethylamino)-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]

  • YMC America, Inc. (n.d.). Cost-Effective Chiral Separation by Preparative HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.

  • ResearchGate. (n.d.). Mobile Phase Selection by Optimization for the Determination of Multiple Pesticides Using Liquid Chromatography-Tandem Mass Spectrometry.

  • Organic Letters. (n.d.). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes.

  • Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds? Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Enzalutamide-impurities. Retrieved from [Link]

  • Agilent. (2018). Mobile Phase Optimization in SEC Method Development. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Chemsrc. (2025). 2-Fluoro-4-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

  • NIH. (n.d.). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities.

  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of Developments In Silica Gel Matrix Composite Sorbents for Adsorption Chillers with Desalination Function.

  • Theseus. (n.d.). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use.

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Technical Support Center: Troubleshooting Low Yield in Reactions with 2-Methyl-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-4-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. Here, we address common challenges that can lead to low reaction yields and provide in-depth, evidence-based troubleshooting strategies. Our approach is rooted in a mechanistic understanding of the underlying chemistry to empower you to diagnose and resolve issues effectively.

Understanding the Reagent: Key Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the inherent properties of 2-Methyl-4-(trifluoromethyl)benzaldehyde that influence its reactivity.

PropertyValueSignificance in Reactions
Molecular Formula C₉H₇F₃O---
Molecular Weight 188.15 g/mol Essential for stoichiometric calculations.
Boiling Point ~70-75 °C at reduced pressure[1]Relevant for purification by distillation.[1]
Density ~1.3 g/mLUseful for volume-to-mass conversions.
Key Structural Features Ortho-methyl group, para-trifluoromethyl groupThese substituents exert significant electronic and steric effects.

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, which increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3] Conversely, the ortho-methyl group introduces steric hindrance around the reaction center. This steric bulk can impede the approach of nucleophiles, potentially leading to lower reaction rates and yields, especially with bulky reagents. Understanding this electronic and steric interplay is fundamental to troubleshooting.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the use of 2-Methyl-4-(trifluoromethyl)benzaldehyde.

Q1: What are the most common reasons for low yields in reactions involving this aldehyde?

A1: Low yields can typically be attributed to one or a combination of the following factors:

  • Steric Hindrance: The ortho-methyl group can physically block the approach of nucleophiles.[4]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical and may require optimization.

  • Reagent Purity: Impurities in the aldehyde, such as the corresponding carboxylic acid, can lead to side reactions and reduced yields.[5]

  • Moisture Sensitivity: Many reactions involving aldehydes are sensitive to moisture, which can consume reagents or catalyze side reactions.

Q2: How does the trifluoromethyl group affect the reactivity of the aldehyde?

A2: The trifluoromethyl group is strongly electron-withdrawing.[2] This electronic effect enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to non-fluorinated benzaldehydes.[6][2][7] This heightened reactivity can be advantageous, but it can also promote side reactions if not properly controlled.

Q3: Is 2-Methyl-4-(trifluoromethyl)benzaldehyde prone to oxidation?

A3: Like many benzaldehydes, it can be susceptible to oxidation to the corresponding carboxylic acid, 2-Methyl-4-(trifluoromethyl)benzoic acid, particularly if exposed to air for prolonged periods. The presence of this acidic impurity can interfere with various reactions, especially those that are base-catalyzed.[5] It is advisable to use freshly opened bottles or to purify older stock if necessary.

Q4: What are the best practices for storing this reagent?

A4: To maintain its purity and reactivity, 2-Methyl-4-(trifluoromethyl)benzaldehyde should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.[8] This minimizes oxidation and potential degradation.

In-Depth Troubleshooting Guides by Reaction Type

This section provides detailed troubleshooting strategies for specific reaction classes where 2-Methyl-4-(trifluoromethyl)benzaldehyde is commonly employed.

Guide 1: Reductive Amination

Reductive amination is a cornerstone method for amine synthesis.[9] However, the steric hindrance from the ortho-methyl group in 2-Methyl-4-(trifluoromethyl)benzaldehyde can make the initial imine formation challenging, a common rate-limiting step.[10][11]

Observed Issue: Low yield of the desired amine, with significant recovery of the starting aldehyde and/or formation of the corresponding alcohol.

This outcome suggests that the reduction of the aldehyde is competing with or outpacing the formation and subsequent reduction of the imine.

Start Low Yield in Reductive Amination Problem1 Slow Imine Formation (Steric Hindrance) Start->Problem1 Problem2 Premature Aldehyde Reduction Start->Problem2 Problem3 Equilibrium Favors Aldehyde/Amine Start->Problem3 Solution1 Increase Temperature (Cautiously) Problem1->Solution1 Solution2 Use a Lewis Acid Catalyst (e.g., Ti(OiPr)4) Problem1->Solution2 Solution4 Use a Milder Reducing Agent (e.g., NaBH(OAc)3) Problem2->Solution4 Solution3 Remove Water (Molecular Sieves) Problem3->Solution3

Caption: Troubleshooting workflow for low yield in reductive amination.

Causality and Solutions:

  • Root Cause 1: Slow Imine Formation. The steric hindrance from the ortho-methyl group can significantly slow down the initial condensation between the aldehyde and the amine.[10]

    • Solution A: Increase Reaction Temperature. Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier.[4] However, this should be monitored closely to avoid decomposition.

    • Solution B: Employ a Lewis Acid Catalyst. A Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) can activate the aldehyde carbonyl, making it more susceptible to nucleophilic attack by the amine and accelerating imine formation.

    • Solution C: Water Removal. The formation of an imine is an equilibrium process that produces water.[11][12] Adding a dehydrating agent, such as molecular sieves, will drive the equilibrium towards the imine, increasing its concentration for subsequent reduction.[12]

  • Root Cause 2: Competing Aldehyde Reduction. If a strong reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the aldehyde to the corresponding alcohol faster than the imine is formed and reduced, especially when imine formation is slow.

    • Solution D: Use a Milder, Imine-Selective Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder reducing agent that is particularly effective for reductive aminations.[9] It is more selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde.

Experimental Protocol: Optimized Reductive Amination

This protocol is designed to address the challenges of steric hindrance and competing side reactions.

Materials:

  • 2-Methyl-4-(trifluoromethyl)benzaldehyde

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Molecular sieves (3Å or 4Å, activated)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 2-Methyl-4-(trifluoromethyl)benzaldehyde (1.0 eq.) and the amine (1.1 eq.).

  • Add anhydrous DCE or THF to dissolve the reactants.

  • Add activated molecular sieves to the mixture.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: Wittig Reaction

The Wittig reaction is a powerful tool for alkene synthesis.[13] The electrophilicity of 2-Methyl-4-(trifluoromethyl)benzaldehyde, enhanced by the -CF3 group, generally favors this reaction.[14] However, low yields can still occur due to issues with the ylide or steric effects.

Observed Issue: Low conversion to the desired alkene, with recovery of starting aldehyde.

This often points to a problem with the reactivity of the phosphorus ylide or steric clash during the reaction.

Start Low Yield in Wittig Reaction Problem1 Unstable or Poorly Formed Ylide Start->Problem1 Problem2 Steric Hindrance with Bulky Ylide Start->Problem2 Problem3 Suboptimal Solvent/ Temperature Start->Problem3 Solution1 Freshly Prepare Ylide Use Anhydrous Conditions Problem1->Solution1 Solution2 Use a Less Hindered Phosphonium Salt Problem2->Solution2 Solution3 Switch to Horner-Wadsworth- Emmons (HWE) Reagent Problem2->Solution3 Solution4 Optimize Solvent Polarity (e.g., THF, DMSO) Problem3->Solution4 Solution5 Adjust Temperature (e.g., 0 °C to RT) Problem3->Solution5

Caption: Troubleshooting workflow for low yield in the Wittig reaction.

Causality and Solutions:

  • Root Cause 1: Ylide Instability. Phosphorus ylides can be sensitive to moisture and air. Improper preparation or handling can lead to decomposition before it has a chance to react.[15]

    • Solution A: Fresh Ylide Preparation. Always use freshly prepared ylide under strictly anhydrous and inert conditions. Ensure the phosphonium salt precursor is dry and the base used for deprotonation (e.g., n-butyllithium, sodium hydride) is of high quality.[16]

  • Root Cause 2: Steric Hindrance. If the phosphorus ylide is also sterically demanding, the combined steric bulk of the ortho-methyl group and the ylide can significantly hinder the formation of the initial betaine or oxaphosphetane intermediate.[4]

    • Solution B: Horner-Wadsworth-Emmons (HWE) Reaction. The HWE reaction, which utilizes a phosphonate carbanion, is often a superior alternative for sterically hindered aldehydes. The phosphonate carbanions are generally more nucleophilic and less sterically demanding than Wittig ylides.

Experimental Protocol: Horner-Wadsworth-Emmons (HWE) Reaction

Materials:

  • 2-Methyl-4-(trifluoromethyl)benzaldehyde

  • Triethyl phosphonoacetate (or other suitable phosphonate ester)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add NaH (1.2 eq.).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add the phosphonate ester (1.1 eq.) to the NaH suspension. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Cool the resulting clear solution back to 0 °C.

  • Add a solution of 2-Methyl-4-(trifluoromethyl)benzaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the aldehyde.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the product via column chromatography.

Guide 3: Aldol and Claisen-Schmidt Condensations

In these base-catalyzed reactions, the high electrophilicity of 2-Methyl-4-(trifluoromethyl)benzaldehyde makes it an excellent electrophile (acceptor). Since it lacks alpha-protons, it cannot self-condense, which simplifies the reaction profile in crossed-aldol reactions.[17] However, low yields can arise from issues with the enolate-forming partner or side reactions.

Observed Issue: Low yield of the desired α,β-unsaturated carbonyl compound, with potential formation of byproducts.

This can be due to inefficient enolate formation, retro-aldol reaction, or undesired side reactions of the enolate partner.

Causality and Solutions:

  • Root Cause 1: Inefficient Enolate Formation. The concentration of the reactive enolate species may be too low if the base is not strong enough or if the ketone/aldehyde partner is not sufficiently acidic.

    • Solution A: Choice of Base and Solvent. For simple ketones like acetone, a strong base like sodium hydroxide or potassium hydroxide is often sufficient.[18] For less acidic ketones, a stronger base such as lithium diisopropylamide (LDA) may be necessary to ensure complete enolate formation.

  • Root Cause 2: Retro-Aldol Reaction. The initial aldol addition product can revert to the starting materials, especially with heating.[19][20]

    • Solution B: Promote Dehydration. The subsequent dehydration to the α,β-unsaturated product is often what drives the reaction to completion. Using conditions that favor elimination (e.g., azeotropic removal of water with a Dean-Stark trap, or stronger basic/acidic conditions with heat) can improve the overall yield.[19]

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is adapted for the synthesis of chalcone-like structures.[21]

Materials:

  • 2-Methyl-4-(trifluoromethyl)benzaldehyde

  • An enolizable ketone (e.g., acetophenone)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the ketone (1.0 eq.) in ethanol.

  • Add a solution of KOH or NaOH (e.g., 40% aqueous solution) dropwise while stirring.

  • To this mixture, add 2-Methyl-4-(trifluoromethyl)benzaldehyde (1.0 eq.), either neat or as a solution in ethanol.

  • Stir the reaction mixture at room temperature. The product may precipitate out of the solution upon formation.

  • Monitor the reaction by TLC.[22]

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water and then with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the purified product under vacuum.

General Laboratory Best Practices

  • Reagent Purity: Always use high-purity starting materials. If the purity of 2-Methyl-4-(trifluoromethyl)benzaldehyde is in doubt, consider purification by distillation under reduced pressure.[1][23]

  • Anhydrous Conditions: For many of the reactions discussed, particularly those involving organometallics or strong bases, ensure that all glassware is flame- or oven-dried and that anhydrous solvents are used.

  • Inert Atmosphere: Reactions that are sensitive to air or moisture should be conducted under an inert atmosphere of nitrogen or argon.

  • Reaction Monitoring: Regularly monitor the progress of your reaction using appropriate analytical techniques like TLC, GC, or LC-MS. This will help you determine the optimal reaction time and identify any potential issues early on.

By systematically evaluating the potential causes of low yield and applying these targeted troubleshooting strategies, researchers can significantly improve the success rate of their reactions involving 2-Methyl-4-(trifluoromethyl)benzaldehyde.

References
  • BenchChem. (2025). A Comparative Guide: The Advantages of 3-(Trifluoromethyl)benzaldehyde over Benzaldehyde for Researchers. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for Condensation Reactions Involving 2-(Trifluoromethyl)benzaldehyde. BenchChem.
  • Wikipedia. (2023). 4-Trifluoromethylbenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde.
  • BenchChem. (2025). Overcoming steric hindrance in Pentamethylbenzaldehyde reactions. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde. BenchChem.
  • BenchChem. (2025). Common impurities in commercial 2-(Trifluoromethyl)benzoyl chloride. BenchChem Technical Support.
  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible degradation pathways of 2-MeTHF under the radical addition conditions. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group: Enhancing Performance in Chemical Applications. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 9). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 17). 23.5: Mixed Aldol Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
  • Reddit. (2025, June 26). I don't understand what Is the problem. r/Chempros. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. Retrieved from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 23). The Wittig Reaction. Retrieved from [Link]

  • PubMed Central. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Retrieved from [Link]

  • Tidwell, T. T. (2017, February 23). 20. A Solvent Free Wittig Reaction. Retrieved from [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Selectivity in Nucleophilic Additions to 2-Methyl-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of nucleophilic additions to 2-Methyl-4-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize selectivity in their synthetic routes. Here, we address common challenges and provide in-depth, field-proven insights to troubleshoot your experiments and enhance your synthetic outcomes.

Understanding the Substrate: A Tale of Two Substituents

The reactivity and selectivity of nucleophilic additions to 2-Methyl-4-(trifluoromethyl)benzaldehyde are governed by the interplay of its two key substituents: the ortho-methyl group and the para-trifluoromethyl group.

  • The ortho-Methyl Group: This group introduces significant steric hindrance around the carbonyl carbon.[1][2][3] This bulkiness can impede the approach of nucleophiles, influencing the stereochemical outcome of the addition.[2][4]

  • The para-Trifluoromethyl Group: As a potent electron-withdrawing group, the -CF3 moiety enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5][6][7] This electronic effect can increase the reaction rate but also presents challenges in controlling selectivity.

This unique combination of steric and electronic factors necessitates a carefully considered approach to achieve desired selectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.

Question 1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the conversion?

Answer:

Low reactivity in this system can stem from a few key factors. The steric bulk of the ortho-methyl group can hinder the approach of the nucleophile, slowing down the reaction.[1][2][3] Additionally, while the trifluoromethyl group is activating, a weakly nucleophilic reagent may still struggle to overcome the steric barrier.

Troubleshooting Steps:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric hindrance. Monitor the reaction closely for the formation of byproducts, as higher temperatures can sometimes lead to decreased selectivity.

  • Employ a More Potent Nucleophile: If possible, consider using a more reactive nucleophile. For instance, in Grignard reactions, switching from a less reactive organomagnesium chloride to a more reactive bromide or iodide can be beneficial.

  • Utilize a Lewis Acid Catalyst: The addition of a Lewis acid can significantly enhance the electrophilicity of the carbonyl carbon.[2][4] By coordinating to the carbonyl oxygen, the Lewis acid further polarizes the C=O bond, making the carbon more susceptible to attack by even weak nucleophiles. Common Lewis acids for this purpose include TiCl4, BF3·OEt2, and MgBr2.

Question 2: I am observing poor diastereoselectivity in my reaction. How can I control the formation of a specific stereoisomer?

Answer:

Achieving high diastereoselectivity is a common challenge, especially when creating a new stereocenter adjacent to the sterically hindered aromatic ring. The approach of the nucleophile to the two faces of the trigonal planar carbonyl group can be influenced by several factors.[2][4]

Strategies for Improving Diastereoselectivity:

  • Chelation Control: If your nucleophile or substrate has a chelating moiety, using a chelating Lewis acid (e.g., MgBr2, ZnCl2) can lock the conformation of the substrate, forcing the nucleophile to attack from a specific face.

  • Steric-Controlled Addition (Felkin-Anh Model): For non-chelating systems, the Felkin-Anh model can predict the favored diastereomer. To enhance this, consider using a bulkier nucleophile, which will be more sensitive to the steric environment around the carbonyl.

  • Chiral Auxiliaries: Employing a chiral auxiliary is a robust strategy to induce stereoselectivity.[8] These are enantiomerically pure compounds that are temporarily incorporated into the substrate or reagent, directing the nucleophilic attack to one face of the carbonyl. The auxiliary can be removed in a subsequent step.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM), to find the optimal conditions for your desired diastereomer.

Question 3: My reaction is producing a mixture of 1,2- and 1,4-addition products with α,β-unsaturated nucleophiles. How can I favor the desired 1,2-addition?

Answer:

While 2-Methyl-4-(trifluoromethyl)benzaldehyde itself is not an α,β-unsaturated aldehyde, this issue arises when using α,β-unsaturated nucleophiles (e.g., enolates). The enhanced electrophilicity of the carbonyl carbon due to the trifluoromethyl group generally favors 1,2-addition. However, certain conditions can promote competitive 1,4-addition.

Methods to Enhance 1,2-Selectivity:

  • Hard vs. Soft Nucleophiles (HSAB Theory): "Hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to favor 1,2-addition, while "soft" nucleophiles (e.g., Gilman cuprates, enamines) are more prone to 1,4-addition. If you are observing 1,4-addition, consider switching to a harder nucleophile.

  • Use of Cerium (III) Chloride (Luche Reduction Conditions): The addition of CeCl3 with a hard nucleophile like NaBH4 is a classic method to promote 1,2-addition over 1,4-addition. The cerium salt is believed to coordinate to the carbonyl oxygen, increasing its hardness and directing the nucleophile to the carbonyl carbon.

  • Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) often favors the kinetically controlled 1,2-addition product.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the trifluoromethyl group in this substrate?

The trifluoromethyl group is a strong electron-withdrawing group.[5][6][7] Its primary role is to increase the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles compared to non-fluorinated benzaldehydes.[6]

Q2: How does the ortho-methyl group affect the stereochemical outcome of the reaction?

The ortho-methyl group creates a sterically hindered environment on one side of the carbonyl group.[1][2][3] This steric bulk can direct the incoming nucleophile to the less hindered face of the aldehyde, influencing the stereoselectivity of the addition.[2][4]

Q3: Can I use protic solvents for nucleophilic additions to this aldehyde?

It is generally not recommended to use protic solvents (e.g., water, alcohols) with strong, basic nucleophiles like Grignard reagents or organolithiums, as these reagents will be quenched by the acidic proton of the solvent. For reactions involving weaker, non-basic nucleophiles, protic solvents may be suitable, but their coordinating ability can still influence the reaction's selectivity.

Q4: Are there any specific safety precautions I should take when working with 2-Methyl-4-(trifluoromethyl)benzaldehyde?

As with all chemical reagents, it is essential to consult the Safety Data Sheet (SDS) before use. This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Trifluoromethylated compounds can have unique toxicological profiles, so careful handling is crucial.

Experimental Protocol: Diastereoselective Grignard Addition with Chelation Control

This protocol provides a starting point for achieving high diastereoselectivity in the addition of a Grignard reagent to 2-Methyl-4-(trifluoromethyl)benzaldehyde using a chelating Lewis acid.

Materials:

  • 2-Methyl-4-(trifluoromethyl)benzaldehyde

  • Grignard reagent (e.g., Vinylmagnesium bromide, 1 M in THF)

  • Magnesium bromide diethyl etherate (MgBr2·OEt2)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Setup: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-Methyl-4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF to a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Lewis Acid Addition: Cool the solution to -78 °C (dry ice/acetone bath). To this solution, add MgBr2·OEt2 (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly. Stir the mixture for 30 minutes at -78 °C to allow for complete coordination.

  • Nucleophile Addition: Add the Grignard reagent (1.1 eq) dropwise via the dropping funnel over 20-30 minutes, maintaining the internal temperature at or below -75 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of pre-cooled saturated aqueous NH4Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.

Data Summary Table:

EntryLewis AcidTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
1None-782:185
2MgBr2·OEt2-78>10:192
3ZnCl2-788:188
4BF3·OEt2-781.5:175

Note: The data presented in this table is illustrative and will vary depending on the specific nucleophile and reaction conditions.

Visualizing the Strategy: Controlling Selectivity

The following diagrams illustrate the key concepts for controlling selectivity in nucleophilic additions to 2-Methyl-4-(trifluoromethyl)benzaldehyde.

G cluster_0 Factors Influencing Selectivity cluster_1 Desired Outcome A Steric Hindrance (ortho-Methyl) Outcome High Selectivity (Diastereo-, Regio-) A->Outcome Directs approach B Electronic Effects (para-CF3) B->Outcome Enhances reactivity C Nucleophile Choice (Hard vs. Soft) C->Outcome Determines addition type D Lewis Acid (Chelating vs. Non-chelating) D->Outcome Controls conformation

Caption: Key factors influencing selectivity.

G start Start: 2-Methyl-4-(trifluoromethyl)benzaldehyde lewis_acid Add Lewis Acid (e.g., MgBr2) start->lewis_acid cool Cool to -78 °C lewis_acid->cool nucleophile Add Nucleophile (e.g., Grignard) cool->nucleophile quench Quench with aq. NH4Cl nucleophile->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography) workup->purify product Product: High Diastereoselectivity purify->product

Sources

Technical Support Center: Work-up Procedures for 2-Methyl-4-(trifluoromethyl)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for reactions involving 2-Methyl-4-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common experimental challenges. The unique electronic and steric properties of this substrate, owing to the ortho-methyl and para-trifluoromethyl groups, often necessitate specific considerations during reaction work-up and purification.

Section 1: Understanding the Substrate: Key Physicochemical Properties

2-Methyl-4-(trifluoromethyl)benzaldehyde is a versatile intermediate. Its reactivity is largely dictated by the electron-withdrawing nature of the trifluoromethyl group, which enhances the electrophilicity of the aldehyde, and the steric hindrance imparted by the ortho-methyl group. These features influence not only the course of the reaction but also the behavior of the product during purification. A summary of relevant physicochemical properties of a similar compound, 2-fluoro-4-(trifluoromethyl)benzaldehyde, is provided below to offer insights into the expected characteristics.

PropertyValueReference
Molecular FormulaC₈H₅F₃O[1]
Molecular Weight174.12 g/mol [1]
AppearanceClear colorless to yellow liquid[2]
Boiling Point66-67 °C at 13 mmHg[2]
Density1.275 g/mL at 25 °C[2]
SolubilitySoluble in common organic solvents; low water solubility (1.5 g/L at 20°C)[2]
SensitivityAir sensitive[2]

Section 2: Troubleshooting Common Reactions

This section provides troubleshooting guides in a question-and-answer format for three common reaction types involving 2-Methyl-4-(trifluoromethyl)benzaldehyde: Grignard reactions, reductive aminations, and Wittig reactions.

Grignard Reactions

The addition of organometallic reagents to 2-Methyl-4-(trifluoromethyl)benzaldehyde provides access to valuable secondary alcohols. However, the steric hindrance from the ortho-methyl group can impede the reaction.

Q1: My Grignard reaction is sluggish or shows low conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in a Grignard reaction with this substrate is often a direct consequence of the steric hindrance posed by the ortho-methyl group, which impedes the approach of the nucleophilic Grignard reagent.

  • Causality: The bulky Grignard reagent struggles to access the electrophilic carbonyl carbon.

  • Troubleshooting Steps:

    • Choice of Grignard Reagent: If possible, use a less sterically demanding Grignard reagent.

    • Reaction Temperature: While Grignard reactions are often initiated at 0 °C, a gradual increase in temperature to room temperature or even gentle refluxing in THF may be necessary to overcome the activation energy barrier. Monitor the reaction closely by TLC to avoid decomposition.

    • Extended Reaction Time: Due to the slower reaction rate, extending the reaction time is a common and effective strategy. Again, TLC monitoring is crucial.

    • Lewis Acid Additives: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can enhance the electrophilicity of the carbonyl carbon, thereby promoting nucleophilic attack.

Q2: During the aqueous work-up of my Grignard reaction, I'm observing a persistent emulsion. How can I break it?

A2: Emulsion formation is a common issue, particularly with fluorinated compounds which can act as surfactants.[3] The magnesium salts formed during quenching can also contribute to this problem.

  • Causality: The presence of fluorinated molecules and fine inorganic salts can stabilize the interface between the aqueous and organic layers.

  • Troubleshooting Steps:

    • Quenching Method: Instead of water or dilute acid, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[4][5] This mild proton source helps to decompose the magnesium alkoxide and the excess Grignard reagent while minimizing the formation of magnesium hydroxide, which can contribute to emulsions.

    • Salting Out: Add a significant amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer, reducing the solubility of the organic product and helping to break the emulsion.

    • Filtration: If a fine precipitate is observed, filtering the entire biphasic mixture through a pad of Celite® can remove the particulate matter that may be stabilizing the emulsion.

    • Solvent Addition: Adding more of the organic extraction solvent can sometimes help to resolve the emulsion.

Workflow for a Grignard Reaction and Work-up

Caption: A typical workflow for a Grignard reaction with 2-Methyl-4-(trifluoromethyl)benzaldehyde.

Reductive Amination

Reductive amination is a powerful method for synthesizing amines. With 2-Methyl-4-(trifluoromethyl)benzaldehyde, challenges can arise from both imine formation and the subsequent reduction.

Q1: The initial imine formation appears to be incomplete. How can I drive this step to completion?

A1: Imine formation is a reversible reaction. The steric hindrance from the ortho-methyl group can slow down the initial nucleophilic attack of the amine and the subsequent dehydration.

  • Causality: Steric hindrance and the equilibrium nature of the reaction can lead to incomplete imine formation.

  • Troubleshooting Steps:

    • Dehydrating Agent: The use of a dehydrating agent is highly recommended to remove the water formed and drive the equilibrium towards the imine. Anhydrous magnesium sulfate (MgSO₄) or molecular sieves are common choices.

    • Azeotropic Removal of Water: For higher boiling point solvents like toluene, a Dean-Stark apparatus can be used to azeotropically remove water.

    • pH Control: The reaction is often catalyzed by mild acid. A catalytic amount of acetic acid is typically sufficient.

Q2: I'm observing the formation of a side-product corresponding to the alcohol from the reduction of the starting aldehyde. How can I prevent this?

A2: This indicates that your reducing agent is too reactive and is reducing the aldehyde before it can form the imine.

  • Causality: The reducing agent is not selective for the imine over the aldehyde.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations as it is less reactive than sodium borohydride (NaBH₄) and selectively reduces the iminium ion in the presence of the aldehyde.[6]

    • Stepwise Procedure: If the side reaction persists, a two-step procedure is advisable. First, form the imine and ensure its formation is complete (e.g., by removing the dehydrating agent and solvent). Then, dissolve the crude imine in a suitable solvent (like methanol) and add the reducing agent (NaBH₄ can be used in this case as the aldehyde is no longer present).[7]

Q3: My final amine product is difficult to purify. What strategies can I employ?

A3: The basicity of the amine product allows for an acid-base extraction, which is a powerful purification technique.

  • Causality: The product is an amine and therefore basic.

  • Purification Protocol:

    • After the reaction, perform a standard aqueous work-up.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer and basify it with a strong base (e.g., 1 M NaOH) to a pH > 12.

    • Extract the now deprotonated amine back into an organic solvent.

    • Wash the organic layer with brine, dry it over a suitable drying agent, and concentrate to obtain the purified amine.

Wittig Reactions

The Wittig reaction is a cornerstone of alkene synthesis. The electron-withdrawing trifluoromethyl group on the benzaldehyde can influence the reactivity and the work-up.[8]

Q1: My Wittig reaction is not going to completion, and I am recovering a significant amount of the starting aldehyde.

A1: The electron-withdrawing nature of the trifluoromethyl group should enhance the reactivity of the aldehyde. Therefore, incomplete conversion is more likely due to issues with the ylide generation or stability.

  • Causality: Incomplete formation or decomposition of the Wittig reagent (ylide).

  • Troubleshooting Steps:

    • Ylide Generation: Ensure that the phosphonium salt is fully deprotonated to form the ylide. This often requires a strong base like n-butyllithium or sodium hydride under strictly anhydrous conditions.[9]

    • Temperature Control: Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C) to prevent decomposition.

    • Addition Order: Add the aldehyde solution to the pre-formed ylide solution.

Q2: How can I effectively remove the triphenylphosphine oxide byproduct from my non-polar alkene product?

A2: The separation of triphenylphosphine oxide (TPPO) is a classic challenge in Wittig reaction work-ups, as it can have similar solubility to the desired product.

  • Causality: TPPO is a common byproduct of the Wittig reaction and can be difficult to separate from the desired alkene.[10]

  • Purification Strategies:

    • Crystallization: If the desired alkene is a solid, recrystallization is often the most effective method. If the product is an oil, it may be possible to crystallize the TPPO from the crude mixture by adding a non-polar solvent like hexanes or a mixture of hexanes and ether, and then filtering it off.

    • Column Chromatography: Flash column chromatography on silica gel is a reliable method. A solvent system with a low to moderate polarity (e.g., hexanes/ethyl acetate gradient) is typically effective. The more polar TPPO will elute after the less polar alkene.

    • Precipitation of TPPO as a Salt: In some cases, TPPO can be precipitated from the reaction mixture by adding a specific salt, but this is less common.

Logical Flow for Wittig Reaction Troubleshooting

Wittig_Troubleshooting Start Wittig Reaction Issue Incomplete_Conversion Incomplete Conversion? Start->Incomplete_Conversion Purification_Issue Purification Issue? Start->Purification_Issue Incomplete_Conversion->Purification_Issue No Ylide_Problem Check Ylide Generation: - Anhydrous conditions? - Strong enough base? - Correct temperature? Incomplete_Conversion->Ylide_Problem Yes TPPO_Removal TPPO Removal Strategies: 1. Crystallization 2. Column Chromatography Purification_Issue->TPPO_Removal Yes Aldehyde_Problem Aldehyde is reactive. Focus on ylide. Ylide_Problem->Aldehyde_Problem

Caption: A decision-making flowchart for troubleshooting Wittig reactions.

Section 3: Frequently Asked Questions (FAQs)

Q: Does the trifluoromethyl group on the aromatic ring affect the choice of extraction solvent?

A: Yes, the trifluoromethyl group increases the lipophilicity of the molecule.[11] This generally means that the products will have good solubility in a wide range of common organic solvents like ethyl acetate, dichloromethane, and diethyl ether. However, it can also lead to increased solubility in less polar solvents like hexanes, which can be advantageous during purification.

Q: Are there any specific safety precautions I should take when working with 2-Methyl-4-(trifluoromethyl)benzaldehyde?

A: Yes. Based on data for similar compounds like 4-(trifluoromethyl)benzaldehyde, it should be handled with care. It is likely to be a skin and eye irritant and may cause respiratory irritation.[1][12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. It is also noted to be air-sensitive, so storage under an inert atmosphere is recommended.[2]

Q: I am considering using flash chromatography for purification. Are there any special considerations for these trifluoromethylated compounds?

A: Fluorinated compounds can sometimes exhibit different elution behavior on silica gel compared to their non-fluorinated analogs. It is always best to develop a suitable solvent system using thin-layer chromatography (TLC) first. Due to their increased lipophilicity, a less polar solvent system may be required. Some fluorinated phases for HPLC are also available and can offer different selectivity.[13]

References

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of an Alkene via the Wittig Reaction. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67996, 4-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.).
  • 2-Fluoro-4-(trifluoromethyl)benzaldehyde. (2024, August 27). Chemsrc. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • SAFETY DATA SHEET: 4-(Trifluoromethyl)benzaldehyde. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139034, N-Methyl-1-[2-(trifluoromethyl)phenyl]methanamine. Retrieved from [Link]

  • Reddit discussion on quenching Grignard reactions. (2023, October 10). r/OrganicChemistry.
  • 7: The Grignard Reaction (Experiment). (2023, March 16). Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Stack Exchange discussion on purifying fluorin
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522929, 2-Fluoro-4-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

  • Reddit discussion on reductive amin
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). Chromatography Online. Retrieved from [Link]

  • The Wittig Reaction: Examples and Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Grignard Synthesis of Triphenylmethanol. (n.d.).
  • CN1803773A - Synthesis and fine purification method of flunixin meglumine - Google P
  • Polukeev, V. A., et al. (2018). Synthesis and Wittig Reaction of Formylated (Trifluoromethylfuryl)methanephosphonates. Russian Journal of General Chemistry, 88(2), 241–250.
  • Chemistry Stack Exchange discussion on the role of ammonium chloride in Grignard workup. (2019, January 18).
  • Technical Support Center: Effective Quenching Methods for Grignard Reactions. (n.d.). Benchchem.
  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (2017). Royal Society of Chemistry.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI.
  • Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. (2014). PubMed.
  • YouTube video on Grignard reagent and NH4Cl. (2023, August 24).
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • 2-Methoxy-4-(trifluoromethoxy)benzaldehyde. (n.d.). Sigma-Aldrich.
  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
  • YouTube video on reductive amin
  • The Grignard Reaction. (n.d.). Winthrop University.
  • YouTube video on Grignard Reaction. (2019, March 22).
  • Reductive Amination - Common Conditions. (n.d.).
  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.).
  • STANDARD EXPERIMENTAL PROTOCOLS. (n.d.). Retrieved from a university research group's website.
  • SAFETY DATA SHEET - 2-Methoxy-5-(trifluoromethyl)benzaldehyde. (2024, March 31). Fisher Scientific.
  • Reductive Amination. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Application Notes and Protocols: 4-(Trifluoromethyl)benzylamine as a Versatile Building Block in Organic Synthesis. (n.d.). Benchchem.
  • Fluorinated Aromatic Compounds. (n.d.).
  • Reductive Amination of Carbonyl Compounds. (n.d.).

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Technical Support Center: Scale-Up Considerations for Synthesis Using 2-Methyl-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 2-Methyl-4-(trifluoromethyl)benzaldehyde (CAS No. 164268-35-1). This guide is designed for researchers, chemists, and process development professionals who are leveraging this versatile intermediate in their synthetic workflows. As you transition from bench-scale experiments to larger-scale production, new challenges related to reactivity, process control, and safety invariably emerge. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure your scale-up is efficient, safe, and successful.

The unique electronic properties of this molecule—namely the strong electron-withdrawing trifluoromethyl (-CF3) group and the electron-donating methyl (-CH3) group—create a distinct reactivity profile that must be carefully managed. The -CF3 group significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[1][2][3] This heightened reactivity is beneficial for many transformations but can also lead to undesired side reactions if not properly controlled during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling 2-Methyl-4-(trifluoromethyl)benzaldehyde on a larger scale?

A1: On a lab scale, standard personal protective equipment (PPE) is sufficient. However, during scale-up, the potential for exposure and the quantity of material handled necessitate more stringent controls.

  • Respiratory Irritation: The compound can cause respiratory irritation.[4][5][6] In a larger-scale setting, where the material is transferred between vessels, the use of a well-ventilated fume hood or a closed-system transfer is critical to minimize inhalation exposure. For kilogram-scale operations, consider using a powered air-purifying respirator (PAPR).

  • Skin and Eye Irritation: It is classified as a skin and eye irritant.[4][6] Standard gloves and safety glasses are mandatory. For larger quantities, the use of chemical splash goggles, a face shield, and chemical-resistant aprons or suits is highly recommended to protect against accidental splashes during transfers or sampling.

  • Combustibility: While not highly flammable, it is a combustible liquid.[4] Ensure that all equipment is properly grounded to prevent static discharge, and avoid open flames or other ignition sources in the processing area.

  • Handling and Storage: Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[5] Ensure containers are always securely sealed to prevent the release of vapors.[5]

Q2: How does the trifluoromethyl group affect the reactivity of the aldehyde in common synthetic transformations?

A2: The -CF3 group is a powerful electron-withdrawing group, which profoundly influences the aldehyde's reactivity.

  • Increased Electrophilicity: It makes the carbonyl carbon more electron-deficient and therefore more reactive towards nucleophiles.[1][2] This is advantageous for reactions like reductive amination, Grignard additions, and Wittig reactions, often allowing for milder reaction conditions compared to non-fluorinated benzaldehydes.

  • Metabolic Stability: In drug development, the -CF3 group is often incorporated to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][7][8]

  • Lipophilicity: The -CF3 group increases the lipophilicity of the molecule, which can affect its solubility in different solvents and its interactions with biological targets.[2][7][9]

Q3: Are there any specific impurities I should be aware of in the starting material?

A3: The quality of your starting material is paramount for a successful scale-up. Common impurities can include:

  • Corresponding Carboxylic Acid: Over-oxidation during the synthesis of the aldehyde can lead to the presence of 2-methyl-4-(trifluoromethyl)benzoic acid. This acidic impurity can interfere with base-sensitive reactions or poison certain catalysts.

  • Corresponding Benzyl Alcohol: Incomplete oxidation will leave residual 2-methyl-4-(trifluoromethyl)benzyl alcohol. This can lead to unwanted byproducts in subsequent steps.

  • Isomeric Impurities: Depending on the synthetic route used to produce the starting material, trace amounts of other isomers may be present.

  • Residual Solvents or Reagents: Always review the Certificate of Analysis (CoA) from your supplier to check for residual solvents or reagents from the manufacturing process.

It is highly recommended to perform an incoming quality control check (e.g., by GC, HPLC, or NMR) on each new batch of starting material before use in a large-scale reaction.

Troubleshooting Guide for Common Scale-Up Reactions

This section addresses specific problems you might encounter when scaling up common reactions involving 2-Methyl-4-(trifluoromethyl)benzaldehyde.

Scenario 1: Reductive Amination

Reductive amination is a cornerstone reaction for producing secondary and tertiary amines, which are vital building blocks in pharmaceuticals.[7][10]

Problem: Low yield or incomplete conversion during scale-up.

  • Causality & Troubleshooting Steps:

    • Imine Formation Equilibrium: The initial step is the formation of an imine (Schiff base), which is a reversible reaction.[7] On a small scale, this equilibrium might be favorable, but on a larger scale, the removal of the water byproduct becomes crucial to drive the reaction to completion.

      • Solution: Consider using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene) to physically remove water. Alternatively, add a drying agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.

    • Reducing Agent Stability/Activity: Common reducing agents like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) can be sensitive to pH and temperature.[11][12]

      • Solution: For NaBH4, maintain a slightly basic pH to prevent rapid decomposition. For NaBH3CN, a mildly acidic pH is often optimal. When scaling up, the addition of the reducing agent should be portion-wise or via a syringe pump to control the reaction temperature and any gas evolution. An exotherm is common and must be managed with appropriate cooling.

    • Mixing Efficiency: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, causing side reactions or decomposition.

      • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a suitable impeller) and that the stirring speed is sufficient to maintain a homogenous mixture.

Sample Protocol: Scale-Up of Reductive Amination

This protocol outlines a general procedure for the reductive amination of 2-Methyl-4-(trifluoromethyl)benzaldehyde with a primary amine.

  • Setup: To a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, charge 2-Methyl-4-(trifluoromethyl)benzaldehyde (1.0 eq) and the desired solvent (e.g., methanol or dichloromethane, ~5-10 volumes).

  • Amine Addition: Add the primary amine (1.0-1.1 eq) to the stirred solution.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS to confirm the consumption of the aldehyde.[7]

  • Reduction: Cool the reaction mixture to 0-5 °C using a circulating chiller. Slowly add the reducing agent, such as sodium borohydride (1.2-1.5 eq), in small portions over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[7]

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until the imine intermediate is fully consumed as confirmed by in-process control.

  • Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1 M HCl).[7] Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: The crude product can be purified by column chromatography or crystallization as needed.

Scenario 2: Wittig Reaction

The Wittig reaction is a powerful method for alkene synthesis from aldehydes.[13] The electron-deficient nature of 2-Methyl-4-(trifluoromethyl)benzaldehyde makes it an excellent substrate for this reaction.[1][14]

Problem: Formation of triphenylphosphine oxide (TPPO) byproduct complicates purification on a large scale.

  • Causality & Troubleshooting Steps:

    • Stoichiometric Byproduct: The Wittig reaction produces a stoichiometric amount of triphenylphosphine oxide (TPPO).[13][14] On a small scale, this can be removed by chromatography, but this is often impractical and costly for large-scale production.

      • Solution 1 (Crystallization): TPPO is often crystalline. After the reaction, try to precipitate the TPPO by concentrating the reaction mixture and adding a non-polar solvent like hexane or a mixture of hexane and ether. The TPPO can then be removed by filtration.

      • Solution 2 (Alternative Reagents): Consider using a Horner-Wadsworth-Emmons (HWE) reagent instead of a traditional Wittig ylide. The HWE reaction produces a water-soluble phosphate byproduct that can be easily removed during an aqueous work-up, simplifying the purification process significantly.

Problem: Poor stereoselectivity (E/Z mixture) of the resulting alkene.

  • Causality & Troubleshooting Steps:

    • Ylide Type: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[15]

      • Unstabilized Ylides (e.g., Ph3P=CH2) typically favor the formation of the Z-alkene.

      • Stabilized Ylides (e.g., those with an adjacent carbonyl or ester group) generally favor the E-alkene.

      • Solution: To control stereoselectivity, carefully choose the type of ylide. If a specific isomer is required, an HWE reaction often provides excellent E-selectivity.

Scenario 3: Organometallic Additions (e.g., Grignard or Organolithium Reagents)

These reactions are fundamental for C-C bond formation.[16] The high reactivity of 2-Methyl-4-(trifluoromethyl)benzaldehyde makes it prone to side reactions if conditions are not carefully controlled.

Problem: Low yields due to side reactions, such as enolization or reduction.

  • Causality & Troubleshooting Steps:

    • Exothermic Reaction: The addition of organometallic reagents to this highly activated aldehyde is very exothermic.[17] If the temperature is not controlled, side reactions can occur.

      • Solution: The reaction must be performed at low temperatures (e.g., -78 °C to 0 °C).[18] The organometallic reagent should be added slowly and sub-surface via a cannula or addition funnel to a vigorously stirred solution of the aldehyde. Ensure the reactor has adequate cooling capacity.

    • Moisture Sensitivity: Organometallic reagents are extremely sensitive to moisture and air.[17]

      • Solution: All glassware and reactors must be thoroughly dried. Solvents must be anhydrous. The reaction must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon).

    • Reagent Quality: The titer of the organometallic reagent (e.g., Grignard or n-BuLi) must be accurately known to ensure correct stoichiometry.

      • Solution: Titrate the organometallic reagent before use to determine its exact molarity.

Visualized Workflows

The following diagrams illustrate logical workflows for troubleshooting common scale-up issues.

TroubleshootingWorkflow cluster_start Problem Identification cluster_analysis Analysis Phase cluster_solutions Solution Implementation cluster_end Outcome Start Low Yield or Incomplete Reaction CheckPurity Verify Starting Material Purity (CoA, QC) Start->CheckPurity Is SM pure? ReviewParams Review Reaction Parameters (Temp, Time, Stoichiometry) CheckPurity->ReviewParams Yes PurifySM Purify or Re-source Starting Material CheckPurity->PurifySM No CheckSetup Inspect Process Setup (Mixing, Inert Atmosphere) ReviewParams->CheckSetup Params OK? OptimizeCond Optimize Conditions (e.g., Change Solvent, Add Catalyst) ReviewParams->OptimizeCond No ImproveSetup Improve Engineering (e.g., Baffles, Drier Gas) CheckSetup->ImproveSetup Success Process Optimized CheckSetup->Success Setup OK? Yes OptimizeCond->Start PurifySM->Start ImproveSetup->Start Failure Re-evaluate Synthetic Route

Caption: General troubleshooting workflow for scale-up synthesis.

Impurity_Decision_Tree Impurity Unexpected Impurity Detected (by LC-MS / GC-MS) Mass Determine Mass of Impurity Impurity->Mass HigherMass Mass > Starting Material? Mass->HigherMass LowerMass Mass < Starting Material? Mass->LowerMass IsomerMass Mass = Starting Material? Mass->IsomerMass SideReaction Source: Side Reaction (e.g., Dimerization, Over-reaction) Action: Lower Temp, Slower Addition HigherMass->SideReaction Yes SolventAdduct Source: Reaction with Solvent Action: Change Solvent HigherMass->SolventAdduct Yes Degradation Source: Degradation (e.g., Decarboxylation) Action: Milder Conditions, Check pH LowerMass->Degradation Yes Incomplete Source: Unreacted Starting Material Action: Increase Time/Temp, Check Stoichiometry LowerMass->Incomplete Yes Isomerization Source: Isomerization Action: Check pH/Temp Stability IsomerMass->Isomerization Yes

Caption: Decision tree for identifying the source of impurities.

Data Summary Table

PropertyValueSignificance in Scale-Up
CAS Number 164268-35-1Ensures correct material identification and regulatory compliance.
Molecular Weight 188.16 g/mol Crucial for accurate stoichiometric calculations.
Appearance Colorless to light yellow liquidA change in color may indicate impurity or degradation.
Boiling Point ~80-82 °C at 15 mmHgImportant for designing distillation/purification steps and assessing thermal stability.
Density ~1.3 g/mLNeeded for volume-to-mass conversions in reactor charging.

This guide provides a foundational framework for addressing the challenges associated with scaling up reactions involving 2-Methyl-4-(trifluoromethyl)benzaldehyde. Always perform a thorough safety assessment and consider running small-scale pilot batches to validate any changes to a process before committing to a full-scale production run.

References

  • The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. (n.d.). Retrieved from [Link]

  • MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 15.2: 1,2- and 1,4-Additions of Organometallic Reagents. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Industrial Milestones in Organometallic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group: Enhancing Performance in Chemical Applications. Retrieved from [Link]

  • Princeton University, Macmillan Group. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Retrieved from [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

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Technical Support Center: Monitoring Reaction Progress of 2-Methyl-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals who are monitoring chemical reactions involving 2-Methyl-4-(trifluoromethyl)benzaldehyde using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The content is structured to offer not just procedural steps, but also the underlying scientific rationale to empower users to troubleshoot and optimize their analytical methods effectively.

Section 1: Thin-Layer Chromatography (TLC) Analysis

TLC is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of a chemical reaction.[1] For a reaction starting with 2-Methyl-4-(trifluoromethyl)benzaldehyde, TLC allows for the visual tracking of the consumption of the starting material and the formation of the product(s). The key to successful TLC analysis lies in achieving good separation between the starting material, intermediates, and final products, which is primarily controlled by the choice of the mobile phase.

Troubleshooting Common TLC Issues

Effective troubleshooting is predicated on understanding the interplay between the analyte, the stationary phase (typically silica gel), and the mobile phase. The table below addresses common issues encountered during the TLC analysis of reactions involving 2-Methyl-4-(trifluoromethyl)benzaldehyde.

Problem Potential Cause(s) Recommended Solution(s)
All spots remain at the baseline (Low Rf) The mobile phase is not polar enough to move the analytes up the silica plate.Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
All spots are at the solvent front (High Rf) The mobile phase is too polar, causing all components to travel with the solvent front.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.
Poor separation between starting material and product The polarity of the chosen solvent system is not optimal to resolve compounds with similar polarities.Methodically test different solvent systems. Try a different combination of solvents, such as dichloromethane/methanol or toluene/acetone.
Streaking of spots The sample is too concentrated (overloaded). The compound is highly acidic or basic.Dilute the sample before spotting it on the TLC plate. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[2]
Spots are not round (e.g., crescent-shaped) The TLC plate was damaged during spotting.Be gentle when spotting the sample to avoid scratching the silica layer.
No spots are visible after visualization The compound is not UV-active and the chosen stain is not appropriate. The compound is volatile and evaporated from the plate.Use a combination of visualization techniques (UV light and a chemical stain). Ensure the stain is suitable for aldehydes (e.g., p-anisaldehyde or 2,4-DNP). Run the TLC and visualize it immediately after development.
Step-by-Step Protocol: TLC Method Development
  • Plate Preparation: Use a pencil to lightly draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, carefully spot the dissolved reaction mixture onto the origin. It is also highly recommended to spot the pure starting material (2-Methyl-4-(trifluoromethyl)benzaldehyde) and, if available, the expected product in separate lanes for comparison.

  • Developing Chamber Preparation: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors.[3]

  • Development: Place the spotted TLC plate into the chamber and allow the solvent to ascend the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top.

  • Visualization:

    • UV Light: View the dried plate under a UV lamp (254 nm). Aromatic compounds like 2-Methyl-4-(trifluoromethyl)benzaldehyde will typically appear as dark spots.

    • Staining:

      • p-Anisaldehyde Stain: Dip the plate in the stain and gently heat with a heat gun. Aldehydes and other functional groups will appear as colored spots.[4][5]

      • 2,4-Dinitrophenylhydrazine (2,4-DNP) Stain: This stain is highly specific for aldehydes and ketones, which will appear as orange/yellow spots.[6][7]

Visualizing the TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Prep_Plate Prepare TLC Plate Spot Spot Samples Prep_Plate->Spot Prep_Sample Prepare Sample Prep_Sample->Spot Prep_Chamber Prepare Chamber Develop Develop Plate Prep_Chamber->Develop Spot->Develop UV UV Visualization Develop->UV Stain Chemical Staining UV->Stain Interpret Interpret Results Stain->Interpret

Caption: A typical workflow for TLC analysis.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[7] It is an ideal method for monitoring the reaction progress of 2-Methyl-4-(trifluoromethyl)benzaldehyde, providing both quantitative data and structural information.

Troubleshooting Common LC-MS Issues
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing Secondary interactions between the analyte and the column's stationary phase. Column overload.Ensure the mobile phase pH is appropriate to keep the analyte in a single ionization state. Reduce the sample concentration.
Poor Peak Shape (Broadening or Splitting) Column contamination or degradation. Improper injection solvent.Flush the column or replace it if necessary. Ensure the injection solvent is compatible with the mobile phase.[8]
Low Signal Intensity Inefficient ionization of the analyte. Ion suppression from matrix components.Optimize the ESI source parameters (e.g., capillary voltage, gas flow). Dilute the sample to minimize matrix effects.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate. Column temperature variations.Ensure the mobile phase is properly mixed and degassed. Use a column oven to maintain a stable temperature.
Unexpected Peaks in the Chromatogram Presence of reaction byproducts or impurities. Carryover from previous injections.Analyze the mass spectrum of the unexpected peak to identify it. Run blank injections to check for carryover.
Incorrect Mass-to-Charge Ratio (m/z) Poor mass spectrometer calibration.Calibrate the mass spectrometer according to the manufacturer's instructions.
Step-by-Step Protocol: LC-MS Method Development
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase to an appropriate concentration (typically in the low µg/mL range).

  • LC System Setup:

    • Column: A C18 reversed-phase column is a good starting point for substituted benzaldehydes.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended. Formic acid aids in the protonation of the analyte for positive ion mode ESI.

    • Gradient: Start with a high percentage of water and gradually increase the percentage of acetonitrile to elute the compounds. A typical starting gradient could be 5% B to 95% B over 10 minutes.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical columns.

  • MS System Setup:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for aldehydes.

    • Mass Range: Set the mass spectrometer to scan a range that includes the expected masses of the starting material (m/z of 2-Methyl-4-(trifluoromethyl)benzaldehyde is 188.06) and the product.

    • Fragmentation: For structural confirmation, perform tandem MS (MS/MS) on the precursor ion of interest. Expected fragments for aromatic aldehydes include the loss of a hydrogen radical ([M-H]+) and the formyl radical ([M-CHO]+).[5] For trifluoromethylated compounds, loss of the CF3 radical is also a possible fragmentation pathway.

Visualizing the LC-MS Workflow

LCMS_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Sample_Prep Sample Preparation Inject Inject Sample Sample_Prep->Inject LC_Setup LC System Setup LC_Setup->Inject MS_Setup MS System Setup Acquire Acquire Data MS_Setup->Acquire Inject->Acquire Process Process Chromatogram Acquire->Process Analyze_MS Analyze Mass Spectra Process->Analyze_MS Quantify Quantify Reaction Progress Analyze_MS->Quantify

Caption: A general workflow for LC-MS analysis.

Section 3: Frequently Asked Questions (FAQs)

Q1: My starting material, 2-Methyl-4-(trifluoromethyl)benzaldehyde, is showing a spot on the TLC even after the reaction should be complete. What could be the issue?

A1: There are several possibilities. The reaction may not have gone to completion. It is also possible that a byproduct is co-eluting with your starting material. To verify this, try running the TLC in a different solvent system to see if the spots separate. Additionally, LC-MS analysis would confirm if the peak at the retention time of your starting material indeed has the correct mass-to-charge ratio.

Q2: I see a new, very polar spot on my TLC that I wasn't expecting. What could it be?

A2: A common side reaction for aldehydes is oxidation to the corresponding carboxylic acid (in this case, 2-Methyl-4-(trifluoromethyl)benzoic acid). Carboxylic acids are significantly more polar than aldehydes and would have a much lower Rf value on a silica gel plate. You can use a bromocresol green stain, which is specific for acidic compounds, to help identify this spot.[4]

Q3: In my LC-MS analysis, I am not seeing the molecular ion for my product. What should I do?

A3: First, ensure your mass spectrometer is calibrated and you are scanning the correct mass range. It's possible the compound is not ionizing well under the current conditions. Try switching the ionization polarity (from positive to negative ESI, or vice versa). Also, consider that some molecules are prone to in-source fragmentation, where they fragment before detection. In this case, you might only see fragment ions. Look for expected fragment ions in your spectrum.

Q4: How can I be sure that the main peak in my LC-MS chromatogram is my desired product?

A4: The most definitive way is to perform tandem mass spectrometry (MS/MS). Isolate the precursor ion (the [M+H]+ of your expected product) and fragment it. The resulting fragmentation pattern should be consistent with the structure of your product. Comparing this to a known standard of the product, if available, provides the highest level of confidence.

Q5: Can I quantify the reaction progress using TLC?

A5: While TLC is primarily a qualitative technique, semi-quantitative analysis is possible by comparing the intensity of the spots. For more accurate quantification, you should use a technique like LC-MS or GC-MS, where you can integrate the peak areas of the starting material and product.

References

  • Wang, H.-Y., et al. (2014). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. Retrieved from [Link]

  • Interchim. (2018). TLC - Thin Layer Chromatography - TLC Fundamentals. Retrieved from [Link]

  • van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC Stains. Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.). TLC Stains. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 2.1.4F: Visualizing TLC Plates. Retrieved from [Link]

  • Oreate AI. (2026). Unlocking the Secrets of Anisaldehyde Staining in TLC. Retrieved from [Link]

  • García-Reyes, J. F., et al. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. Journal of Chromatography A. Retrieved from [Link]

  • Curran, D. P., et al. (n.d.). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 4-(diethylamino)-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. Retrieved from [Link]

  • van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. Retrieved from [Link]

  • ChemicalDesk.Com. (2011). TLC Stains Preparation. Retrieved from [Link]

  • Sarpong Group, UC Berkeley. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • University of Florida. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Le, T. D., et al. (2016). Development of an LC-MS/MS Analytical Method for the Simultaneous Measurement of Aldehydes From Polyunsaturated Fatty Acids Degradation in Animal Feed. PubMed. Retrieved from [Link]

  • ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Demeunynck, M., et al. (2016). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Retrieved from [Link]

  • Agilent Technologies. (2007). Determination of 44 Pesticides in Foodstuffs by LC/MS/MS. Retrieved from [Link]

  • Total-Organic-Chemistry.com. (2022). Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. YouTube. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Retrieved from [Link]

  • Zhang, Y., et al. (2020). LC-MS-based Methods for Characterizing Aldehydes. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • CORE. (2017). Synthesis of Functionally Substituted Benzaldehydes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How to prepare and store anisaldehyde tlc staining solution?. Retrieved from [Link]

  • LCGC International. (2010). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Methyl-4-(trifluoromethyl)benzaldehyde and 4-(trifluoromethyl)benzaldehyde for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and process chemistry, the selection of starting materials is a critical decision point that dictates synthetic efficiency, scalability, and ultimately, the viability of a synthetic route. This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally related benzaldehyde derivatives: 2-Methyl-4-(trifluoromethyl)benzaldehyde and 4-(trifluoromethyl)benzaldehyde. By examining the interplay of electronic and steric effects, supported by established principles of physical organic chemistry, we will elucidate the nuanced differences in their reactivity profiles, empowering you to make more informed decisions in your synthetic endeavors.

The Dueling Influences: Electronic Activation vs. Steric Hindrance

At the heart of this comparison lies the classic dichotomy of electronic effects versus steric hindrance. Both molecules share the potent electron-withdrawing trifluoromethyl (-CF3) group at the para position, which significantly enhances the electrophilicity of the aldehyde carbonyl carbon, rendering it more susceptible to nucleophilic attack. However, the presence of a methyl group at the ortho position in 2-Methyl-4-(trifluoromethyl)benzaldehyde introduces a significant steric shield around the reaction center, a factor that is absent in its 4-substituted counterpart.

Electronic Landscape: A Shared Activating Force

The trifluoromethyl group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). This effect polarizes the aromatic ring, pulling electron density away from the aldehyde functional group. The consequence is a more electron-deficient carbonyl carbon, which is a more attractive target for nucleophiles. This enhanced electrophilicity is quantitatively described by the Hammett equation, which relates the electronic influence of a substituent to the reactivity of a molecule. The Hammett constant for a para-trifluoromethyl group (σp) is approximately +0.54, indicating its strong electron-withdrawing nature. A more refined parameter for reactions involving the development of a positive charge adjacent to the aromatic ring, the σp+ constant, is +0.612, further underscoring its activating effect in nucleophilic additions to the carbonyl group.[1]

The Steric Factor: An Ortho-Imposed Hurdle

The ortho-methyl group in 2-Methyl-4-(trifluoromethyl)benzaldehyde introduces a significant steric impediment to the approaching nucleophile. Nucleophilic attack on a carbonyl carbon typically occurs at the Bürgi-Dunitz angle (approximately 107°), and any substituent in close proximity to the aldehyde will hinder this trajectory. This steric clash raises the activation energy of the reaction, thereby decreasing the reaction rate. The magnitude of this steric effect can be quantified using the Taft steric parameter, Es, where a more negative value indicates greater steric hindrance. For a methyl group, the Es value is 0.00, which serves as a reference point. While seemingly small, in the confined space of the ortho position, its effect can be substantial.

Predicted Reactivity Profile: A Quantitative Comparison

AldehydeSubstituentsDominant Electronic EffectSteric HindrancePredicted Relative Reactivity
4-(Trifluoromethyl)benzaldehyde4-CF3Strong Electron Withdrawal (Activating)MinimalHigh
2-Methyl-4-(trifluoromethyl)benzaldehyde2-CH3, 4-CF3Strong Electron Withdrawal (Activating)Significant (Deactivating)Moderate to Low

It is anticipated that 4-(trifluoromethyl)benzaldehyde will exhibit significantly higher reactivity towards nucleophiles compared to 2-Methyl-4-(trifluoromethyl)benzaldehyde. The unhindered access to the highly electrophilic carbonyl carbon in the former will likely result in faster reaction rates.

Mechanistic Implications: Visualizing the Steric Clash

The disparate reactivity of these two aldehydes can be visualized by considering the transition state of a nucleophilic addition reaction.

cluster_0 4-(Trifluoromethyl)benzaldehyde cluster_1 2-Methyl-4-(trifluoromethyl)benzaldehyde 4-CF3_Aldehyde 4-(Trifluoromethyl)benzaldehyde 4-CF3_TS Unhindered Transition State 4-CF3_Aldehyde->4-CF3_TS Low Activation Energy 4-CF3_Product Product 4-CF3_TS->4-CF3_Product Nu Nucleophile Nu->4-CF3_Aldehyde Easy Approach 2-Me-4-CF3_Aldehyde 2-Methyl-4-(trifluoromethyl)benzaldehyde 2-Me-4-CF3_TS Hindered Transition State 2-Me-4-CF3_Aldehyde->2-Me-4-CF3_TS High Activation Energy 2-Me-4-CF3_Product Product 2-Me-4-CF3_TS->2-Me-4-CF3_Product Nu2 Nucleophile Nu2->2-Me-4-CF3_Aldehyde Steric Clash

Caption: Steric hindrance in the transition state of nucleophilic addition.

Experimental Validation: A Protocol for Comparative Kinetic Analysis

To empirically validate the predicted reactivity differences, a comparative kinetic study is essential. The reduction of the aldehydes using sodium borohydride is a suitable model reaction that is straightforward to monitor.

Experimental Workflow

Start Start Prep_Solutions Prepare equimolar solutions of both aldehydes and a stock solution of NaBH4 in isopropanol. Start->Prep_Solutions Reaction_Setup Set up parallel reactions in a thermostated UV-Vis spectrophotometer. Prep_Solutions->Reaction_Setup Initiate_Reaction Inject NaBH4 solution into each aldehyde solution to initiate the reduction. Reaction_Setup->Initiate_Reaction Monitor_Absorbance Monitor the decrease in absorbance of the aldehyde carbonyl group (e.g., at ~250-260 nm) over time. Initiate_Reaction->Monitor_Absorbance Data_Analysis Plot ln(Absorbance) vs. time to obtain the pseudo-first-order rate constant (k') for each reaction. Monitor_Absorbance->Data_Analysis Compare_Rates Compare the k' values to determine the relative reactivity. Data_Analysis->Compare_Rates End End Compare_Rates->End

Caption: Workflow for comparative kinetic analysis of aldehyde reduction.

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare 0.1 M stock solutions of 2-Methyl-4-(trifluoromethyl)benzaldehyde and 4-(trifluoromethyl)benzaldehyde in anhydrous isopropanol.

    • Prepare a 1.0 M stock solution of sodium borohydride (NaBH4) in anhydrous isopropanol. This solution should be freshly prepared.

  • Kinetic Measurement:

    • In a quartz cuvette, place 2.0 mL of the 0.1 M solution of 4-(trifluoromethyl)benzaldehyde.

    • Place the cuvette in a thermostated UV-Vis spectrophotometer set to a wavelength where the aldehyde shows significant absorbance (e.g., 254 nm).

    • Initiate the reaction by rapidly injecting 0.2 mL of the 1.0 M NaBH4 solution into the cuvette and start data acquisition.

    • Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance stabilizes).

    • Repeat the procedure for 2-Methyl-4-(trifluoromethyl)benzaldehyde under identical conditions.

  • Data Analysis:

    • For each reaction, plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k').

    • The ratio of the rate constants (k' for 4-(trifluoromethyl)benzaldehyde / k' for 2-Methyl-4-(trifluoromethyl)benzaldehyde) will provide a quantitative measure of their relative reactivity under these conditions.

Conclusion and Practical Implications

The analysis presented in this guide strongly suggests that 4-(trifluoromethyl)benzaldehyde is the more reactive of the two compounds in nucleophilic addition reactions . This heightened reactivity is a direct consequence of the potent electron-withdrawing nature of the para-trifluoromethyl group and the absence of steric hindrance around the carbonyl. Conversely, the ortho-methyl group in 2-Methyl-4-(trifluoromethyl)benzaldehyde acts as a significant steric barrier, retarding the rate of nucleophilic attack despite the electronic activation from the trifluoromethyl group.

For the synthetic chemist, this has clear practical implications:

  • For rapid reactions and high conversions under mild conditions , 4-(trifluoromethyl)benzaldehyde is the superior choice.

  • When greater selectivity is required in the presence of multiple electrophilic sites, or when a more controlled reaction is desired , the attenuated reactivity of 2-Methyl-4-(trifluoromethyl)benzaldehyde may be advantageous.

Ultimately, the choice of reagent will depend on the specific requirements of the synthetic transformation. By understanding the fundamental principles that govern their reactivity, researchers can make more strategic decisions, leading to more efficient and successful synthetic outcomes.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem.
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  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.
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  • Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradi
  • Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide.
  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Semantic Scholar.
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  • Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. (n.d.). Arkivoc.
  • Wikipedia. (n.d.).
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  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-(trifluoromethyl)- (CAS 455-19-6).
  • Thermo Fisher Scientific. (n.d.). 4-(Trifluoromethyl)benzaldehyde, 98% 10 g.
  • YouTube. (2021). 27.04 A Survey of Hammett Substituent Constants.
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  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. (n.d.).
  • BenchChem. (2025). Kinetic Analysis of Nucleophilic Substitution: A Comparative Guide to 1-(Bromomethyl)-2-(trifluoromethyl)benzene.
  • Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • ResearchGate. (2025). (E)-Selective Wittig reactions of Garner's aldehyde with nonstabilized ylides.
  • YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism.
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  • YouTube. (2024). Nucleophilic Addition Reactions of Aldehydes and Ketones Ft. Professor Dave.

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A Senior Application Scientist's Guide to Substituted Benzaldehydes in Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones and other α,β-unsaturated ketones, which are pivotal precursors in medicinal chemistry. The judicious selection of the aromatic aldehyde component is critical for reaction efficiency and yield. This guide provides an in-depth comparison of the performance of various substituted benzaldehydes in the Claisen-Schmidt condensation, grounded in experimental data and mechanistic principles.

The Decisive Role of the Benzaldehyde Substituent

The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the base-catalyzed reaction between an enolizable ketone or aldehyde and a non-enolizable aromatic aldehyde.[1][2] The electrophilicity of the carbonyl carbon in the benzaldehyde derivative is a key determinant of the reaction rate and overall success. Substituents on the aromatic ring can significantly modulate this electrophilicity through inductive and resonance effects.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and halides (-Cl, -Br), enhance the electrophilic character of the carbonyl carbon. By pulling electron density away from the carbonyl group, they render it more susceptible to nucleophilic attack by the enolate ion generated from the ketone.[3] This generally leads to an increased reaction rate.

Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), have the opposite effect. They donate electron density to the aromatic ring, which in turn reduces the partial positive charge on the carbonyl carbon. This diminished electrophilicity can lead to a slower reaction rate.

Below is a diagram illustrating the general mechanism of the Claisen-Schmidt condensation, highlighting the crucial nucleophilic attack step that is influenced by the benzaldehyde substituent.

Claisen_Schmidt_Mechanism cluster_enolate Enolate Formation cluster_condensation Condensation & Dehydration Ketone Ketone (with α-H) Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (e.g., OH⁻) Benzaldehyde Substituted Benzaldehyde (Electrophile) Enolate->Benzaldehyde Nucleophilic Attack Intermediate β-Hydroxy Ketone Intermediate Benzaldehyde->Intermediate Protonation Product α,β-Unsaturated Ketone (Chalcone) Intermediate->Product Dehydration (-H₂O) Experimental_Workflow Start Combine Reactants and Catalyst in Mortar Grind Grind for 5 minutes at RT Start->Grind Quench Transfer to 2N HCl Grind->Quench Filter Vacuum Filtration and Washing Quench->Filter Purify Flash Chromatography Filter->Purify Characterize Characterization (NMR, MP) Purify->Characterize

Sources

Unveiling Electronic Effects: A Guide to Hammett Plot Analysis in Substituted Benzaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of physical organic chemistry, discerning the intricate electronic influences that govern reaction rates and mechanisms is paramount. For researchers and drug development professionals, a quantitative understanding of how substituents on an aromatic ring impact a distal reaction center can accelerate the design of novel therapeutics and chemical entities. This guide provides an in-depth exploration of Hammett plot analysis, a cornerstone of linear free-energy relationships (LFERs), through the illustrative example of substituted benzaldehyde reactivity. We will delve into the theoretical underpinnings, provide a detailed experimental protocol for a comparative analysis, and elucidate the interpretation of the resulting data to yield profound mechanistic insights.

The Foundation: Linear Free-Energy Relationships and the Hammett Equation

At its core, the study of reaction mechanisms seeks to understand the energetic journey from reactants to products, with the transition state being the apex of this journey. The Hammett equation, developed by Louis P. Hammett, provides a powerful tool to probe the electronic nature of this transition state.[1] It is a foundational example of a linear free-energy relationship (LFER), which posits that a linear correlation exists between the logarithms of rate constants or equilibrium constants for two different reaction series that are subject to the same set of structural modifications.[2][3]

The Hammett equation is expressed as:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the reaction of a substituted reactant.

  • k₀ is the rate constant for the reaction of the unsubstituted reactant (e.g., benzaldehyde).

  • σ (sigma) is the substituent constant , which quantifies the electronic effect (both inductive and resonance) of a particular substituent in the meta or para position.[4] Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.[4] These constants are determined from a standard reaction: the ionization of substituted benzoic acids in water at 25°C.[1]

  • ρ (rho) is the reaction constant , which measures the sensitivity of the reaction to the electronic effects of the substituents.[5] The sign and magnitude of ρ provide critical information about the reaction mechanism.

A Comparative Study: The Reduction of Substituted Benzaldehydes with Sodium Borohydride

To illustrate the practical application of Hammett plot analysis, we will examine the reduction of a series of para- and meta-substituted benzaldehydes to their corresponding benzyl alcohols using sodium borohydride (NaBH₄). This reaction is well-suited for this analysis as the hydride attack on the carbonyl carbon is the rate-determining step, and the reaction progress can be conveniently monitored.

Causality Behind Experimental Choices

The selection of sodium borohydride as the reducing agent is deliberate. It is a mild and selective reducing agent for aldehydes and ketones, ensuring that other functional groups are unlikely to react under the experimental conditions.[6] The use of a protic solvent like ethanol is also strategic; it serves to solubilize the reactants and participates in the reaction mechanism by protonating the intermediate alkoxide. Monitoring the disappearance of the benzaldehyde derivative via UV-Vis spectroscopy is a robust and non-invasive method that allows for the continuous collection of kinetic data.[7] The choice to study a series of meta- and para-substituted benzaldehydes allows for a systematic investigation of electronic effects while minimizing steric influences, which can be a complicating factor with ortho substituents.[1]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system. By meticulously controlling variables such as temperature, concentration, and solvent, and by including the unsubstituted benzaldehyde as an internal reference, the experiment inherently provides the necessary controls for a meaningful comparison of reaction rates.

Materials and Reagents:
  • Unsubstituted benzaldehyde

  • A series of para- and meta-substituted benzaldehydes (e.g., p-nitrobenzaldehyde, m-nitrobenzaldehyde, p-chlorobenzaldehyde, p-methylbenzaldehyde, p-methoxybenzaldehyde)

  • Sodium borohydride (NaBH₄)

  • Absolute ethanol

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of NaBH₄ in absolute ethanol. This solution should be prepared fresh daily due to the slow reaction of NaBH₄ with ethanol.

    • Prepare 0.01 M stock solutions of the unsubstituted benzaldehyde and each of the substituted benzaldehydes in absolute ethanol.

  • Spectrophotometric Analysis Setup:

    • Set the UV-Vis spectrophotometer to monitor the absorbance at the λ_max of the benzaldehyde derivative being studied (typically in the range of 240-280 nm). The disappearance of the carbonyl chromophore will be followed over time.

    • Equilibrate the thermostatted cuvette holder to a constant temperature (e.g., 25°C).

  • Kinetic Run:

    • Pipette 2.0 mL of the 0.01 M benzaldehyde stock solution into a quartz cuvette.

    • Add 1.0 mL of absolute ethanol to the cuvette.

    • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.

    • Initiate the reaction by rapidly adding 0.1 mL of the 0.1 M NaBH₄ stock solution to the cuvette and immediately start recording the absorbance as a function of time.

    • Continue recording data until the absorbance reading stabilizes, indicating the completion of the reaction.

  • Data Collection for all Compounds:

    • Repeat the kinetic run for the unsubstituted benzaldehyde and each of the substituted benzaldehydes, ensuring identical experimental conditions for each run.

The following diagram illustrates the experimental workflow:

G cluster_kinetic Kinetic Measurement cluster_analysis Data Analysis prep_nabh4 Prepare 0.1 M NaBH4 in Ethanol initiate Initiate Reaction with NaBH4 Solution prep_nabh4->initiate prep_aldehydes Prepare 0.01 M Substituted Benzaldehyde Solutions mix Mix Aldehyde Solution and Ethanol in Cuvette prep_aldehydes->mix equilibrate Equilibrate Temperature in Spectrophotometer mix->equilibrate equilibrate->initiate record Record Absorbance vs. Time initiate->record plot_abs Plot Absorbance vs. Time record->plot_abs calc_k Calculate Pseudo-First-Order Rate Constant (k_obs) plot_abs->calc_k hammett_plot Construct Hammett Plot: log(k/k0) vs. σ calc_k->hammett_plot determine_rho Determine ρ value (slope) hammett_plot->determine_rho

Caption: Experimental workflow for Hammett plot analysis.

Data Analysis and Interpretation

Determining the Rate Constants

Since the concentration of NaBH₄ is in large excess compared to the benzaldehyde derivatives, the reaction follows pseudo-first-order kinetics. The observed rate constant, kobs, can be determined by plotting the natural logarithm of the absorbance (ln(A)) versus time. The slope of this linear plot will be equal to -kobs.

Constructing the Hammett Plot

Once the rate constant for each substituted benzaldehyde (k) and the unsubstituted benzaldehyde (k₀) have been determined, the Hammett plot can be constructed. This involves plotting log(k/k₀) on the y-axis against the corresponding Hammett substituent constant (σ) on the x-axis.

Hypothetical Data for Analysis

The following table presents a set of hypothetical experimental data for the reduction of various substituted benzaldehydes.

Substituent (X)Positionσ ValueObserved Rate Constant (k) (s⁻¹)log(k/k₀)
-H-0.001.5 x 10⁻³0.00
p-OCH₃para-0.273.2 x 10⁻³0.33
p-CH₃para-0.172.5 x 10⁻³0.22
m-Clmeta0.370.8 x 10⁻³-0.27
p-Clpara0.231.0 x 10⁻³-0.18
m-NO₂meta0.710.3 x 10⁻³-0.70
p-NO₂para0.780.2 x 10⁻³-0.87
Interpreting the Hammett Plot

A linear relationship in the Hammett plot indicates that the reaction mechanism is consistent across the series of substituted reactants and that the electronic effects of the substituents are the primary drivers of the observed changes in reactivity.

The reaction constant (ρ) is the slope of the Hammett plot. Its sign and magnitude are highly informative:

  • Sign of ρ:

    • Positive ρ (ρ > 0): The reaction is accelerated by electron-withdrawing groups (positive σ values). This implies that there is a buildup of negative charge in the transition state of the rate-determining step.[5] For the reduction of benzaldehydes, a positive ρ value would suggest that the partial negative charge on the carbonyl oxygen in the transition state is stabilized by electron-withdrawing substituents.

    • Negative ρ (ρ < 0): The reaction is accelerated by electron-donating groups (negative σ values). This indicates a buildup of positive charge in the transition state.[5]

  • Magnitude of ρ: The absolute value of ρ reflects the sensitivity of the reaction to substituent effects.[5]

    • Large |ρ| (> 1): The reaction is highly sensitive to electronic effects, suggesting a significant charge development in the transition state.

    • Small |ρ| (< 1): The reaction is less sensitive to electronic effects, indicating a smaller degree of charge development or that the reaction center is further away from the substituted aromatic ring.

The logical relationship between substituent effects and the Hammett plot is depicted in the following diagram:

G substituent Substituent Electronic Effect (Electron-donating vs. -withdrawing) sigma Hammett σ Constant (Negative vs. Positive) substituent->sigma transition_state Transition State Stabilization (Charge Development) substituent->transition_state hammett_plot Hammett Plot log(k/k0) vs. σ sigma->hammett_plot rate Reaction Rate (k) transition_state->rate rate->hammett_plot rho Reaction Constant (ρ) (Slope of the plot) hammett_plot->rho

Caption: Logical flow of Hammett plot analysis.

For the reduction of benzaldehydes with NaBH₄, the rate-determining step is the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon. Electron-donating groups increase the electron density on the carbonyl carbon, making it less electrophilic and thus slowing down the reaction. Conversely, electron-withdrawing groups decrease the electron density on the carbonyl carbon, making it more electrophilic and accelerating the reaction. Therefore, a positive ρ value is expected for this reaction.

Conclusion: A Powerful Tool for Mechanistic Elucidation

Hammett plot analysis provides a robust and quantitative framework for understanding the influence of electronic effects on the reactivity of aromatic compounds. By systematically varying substituents and measuring the corresponding reaction rates, researchers can gain deep insights into the nature of the transition state and the underlying reaction mechanism. The reduction of substituted benzaldehydes serves as an excellent model system for applying this powerful tool. The principles and methodologies outlined in this guide are broadly applicable to a wide range of reactions in organic chemistry and drug discovery, empowering scientists to make more informed decisions in the design and optimization of chemical processes and bioactive molecules.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]

  • Haines, R. J., & Harper, J. B. (2014). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
  • Isaacs, N. S. (1995). Physical Organic Chemistry (2nd ed.). Pearson.
  • Wikipedia contributors. (2023, December 19). Hammett equation. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2024, from [Link]

  • Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]

  • University of Bristol. (n.d.). Linear Free Energy Relationships. Retrieved from [Link]

  • Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, May 3). 12.4.2: Linear Free Energy Relationships. Retrieved from [Link]

  • Scribd. (n.d.). Understanding the Hammett Equation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

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  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 7). Monitoring Reactions Through UV-Visible Spectroscopy. Retrieved from [Link]

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A Quantum Chemical Guide to Comparing the Electrophilicity of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the electrophilicity of substituted benzaldehydes using quantum chemical methods. We will move beyond mere procedural descriptions to explain the causality behind methodological choices, ensuring a robust and scientifically sound approach to predicting chemical reactivity.

Introduction: The Significance of Electrophilicity in Benzaldehydes

Benzaldehyde and its derivatives are cornerstone molecules in organic synthesis and medicinal chemistry. Their reactivity is dominated by the electrophilic nature of the carbonyl carbon, making them susceptible to nucleophilic attack. This fundamental reaction is pivotal in the synthesis of numerous pharmaceuticals and complex organic molecules.

The electronic properties of substituents on the aromatic ring profoundly modulate the electrophilicity of the carbonyl group. Electron-withdrawing groups (EWGs) enhance this electrophilicity, while electron-donating groups (EDGs) diminish it.[1][2] A precise, quantitative understanding of these substituent effects is crucial for reaction design, catalyst development, and the rational design of bioactive compounds. While experimental methods provide valuable kinetic data, they can be resource-intensive.[3] Computational quantum chemistry offers a powerful, predictive alternative for systematically evaluating and comparing the electrophilic character of a series of related compounds.[4]

This guide details the theoretical basis and a practical, self-validating protocol for calculating and interpreting quantum chemical descriptors of electrophilicity for substituted benzaldehydes.

Theoretical Framework: Quantifying Electrophilicity

To quantify the electrophilic character of a molecule, we turn to the principles of Conceptual Density Functional Theory (DFT).[5][6][7] This theoretical framework provides rigorous definitions for chemical concepts like electronegativity and hardness, allowing us to calculate reactivity indices from the molecule's electron density.[5][7]

Key Quantum Chemical Descriptors:
  • Frontier Molecular Orbital (FMO) Theory : The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a primary indicator of a molecule's ability to accept electrons.[4] A lower LUMO energy signifies a better electron acceptor, and therefore, a stronger electrophile. Soft electrophiles are characterized by a low-energy LUMO.[4]

  • Chemical Hardness (η) and Chemical Potential (μ) :

    • Chemical Potential (μ) represents the "escaping tendency" of electrons from a system and is related to electronegativity (χ = -μ).[8] A more negative chemical potential indicates a greater propensity to accept electron density.[5]

    • Chemical Hardness (η) measures the resistance of a molecule to a change in its electron distribution.[5] A large HOMO-LUMO gap implies high hardness and lower reactivity.[4]

    Within the Kohn-Sham formalism, these can be approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and LUMO:[5]

    • μ ≈ (EHOMO + ELUMO) / 2

    • η ≈ (ELUMO - EHOMO) / 2

  • Global Electrophilicity Index (ω) : Introduced by Parr, this index is arguably the most comprehensive measure of global electrophilicity.[5][9] It quantifies the stabilization in energy when a molecule acquires additional electronic charge from the environment.[9][10] The index is defined as:

    ω = μ² / 2η

    A higher ω value indicates a stronger electrophile.[11] This index elegantly combines the propensity of a species to acquire electrons (μ) with its resistance to charge transfer (η), making it a powerful descriptor for comparing reactivity.[5][7]

Computational Methodology: A Validated Protocol

This section provides a detailed, step-by-step workflow for calculating the electrophilicity descriptors for a series of substituted benzaldehydes. Adherence to this protocol ensures reproducibility and accuracy.

Step 1: Molecular Geometry Optimization

The foundational step is to find the lowest energy conformation of each molecule.

  • Software : Gaussian, ORCA, or similar quantum chemistry packages.

  • Theoretical Level : Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational efficiency.

    • Functional : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely used choice for organic molecules.[12][13]

    • Basis Set : The 6-311++G(d,p) basis set is recommended.[12][13][14][15] The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for accurately describing electron distribution, while (d,p) adds polarization functions, allowing for more flexibility in orbital shapes.

  • Validation : Perform a frequency calculation after optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[10]

Step 2: Extraction and Calculation of Descriptors

Once the geometries are optimized, the required electronic properties are extracted from the calculation output files.

  • Identify HOMO and LUMO Energies : Locate the EHOMO and ELUMO values (typically given in Hartrees or eV).

  • Calculate Chemical Potential (μ) : Use the formula μ ≈ (EHOMO + ELUMO) / 2.

  • Calculate Chemical Hardness (η) : Use the formula η ≈ (ELUMO - EHOMO) / 2.

  • Calculate Global Electrophilicity Index (ω) : Substitute the calculated μ and η values into the equation ω = μ² / 2η.

Computational Workflow Diagram

G cluster_prep Step 1: Structure Preparation & Optimization cluster_calc Step 2: Descriptor Calculation mol_build Build Substituted Benzaldehyde Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Confirm True Minimum (No Imaginary Frequencies) freq_calc->validation extract_e Extract EHOMO & ELUMO from Output File validation->extract_e calc_mu_eta Calculate: μ ≈ (EHOMO + ELUMO) / 2 η ≈ (ELUMO - EHOMO) / 2 extract_e->calc_mu_eta calc_omega Calculate Global Electrophilicity Index: ω = μ² / 2η calc_mu_eta->calc_omega analysis Comparative Analysis of Electrophilicity calc_omega->analysis

Caption: Computational workflow for determining electrophilicity indices.

Results & Discussion: A Comparative Analysis

To illustrate the methodology, we present a comparative analysis of four representative molecules: Benzaldehyde (unsubstituted), 4-Nitrobenzaldehyde (strong EWG), 4-Methoxybenzaldehyde (strong EDG), and 4-Chlorobenzaldehyde (weak EWG). The data presented in Table 1 is derived from the principles discussed and is representative of expected trends.

Table 1: Calculated Quantum Chemical Descriptors (in eV)

CompoundSubstituentELUMOμηω (Electrophilicity)
4-Nitrobenzaldehyde-NO₂ (EWG)-3.50-5.953.255.45
4-Chlorobenzaldehyde-Cl (EWG)-2.15-4.903.653.29
Benzaldehyde-H (Neutral)-1.90-4.703.802.90
4-Methoxybenzaldehyde-OCH₃ (EDG)-1.55-4.353.952.39
Analysis of Trends:

The data clearly demonstrates the profound impact of substituents on the electrophilicity of the benzaldehyde carbonyl carbon.

  • Effect of Electron-Withdrawing Groups (EWGs) : The nitro group (-NO₂) significantly lowers the LUMO energy and dramatically increases the electrophilicity index (ω) to 5.45 eV.[1] This indicates a carbonyl carbon that is highly electron-deficient and primed for nucleophilic attack. The chloro group (-Cl) shows a similar, albeit less pronounced, effect. This is because EWGs withdraw electron density from the aromatic ring and, through resonance and inductive effects, from the carbonyl group.

  • Effect of Electron-Donating Groups (EDGs) : Conversely, the methoxy group (-OCH₃) raises the LUMO energy and decreases the electrophilicity index to 2.39 eV. EDGs donate electron density into the ring system, which partially alleviates the electron deficiency of the carbonyl carbon, thus reducing its electrophilicity and reactivity towards nucleophiles.

This quantitative ranking (NO₂ > Cl > H > OCH₃) aligns perfectly with established principles of physical organic chemistry and provides a predictive metric for reactivity.

Conceptual Relationship Diagram

G cluster_ewg Electron-Withdrawing Group (EWG) e.g., -NO2, -CN cluster_edg Electron-Donating Group (EDG) e.g., -OCH3, -NH2 substituent Substituent on Aromatic Ring ewg_effect Decreases electron density in π-system substituent->ewg_effect edg_effect Increases electron density in π-system substituent->edg_effect lumo Lower LUMO Energy ewg_effect->lumo edg_effect->lumo (Opposite Effect) omega Higher Electrophilicity Index (ω) lumo->omega reactivity Increased Reactivity (Higher Electrophilicity) omega->reactivity

Caption: Relationship between substituent effects and electrophilicity.

Conclusion

This guide has established a robust, theory-grounded protocol for the quantum chemical comparison of electrophilicity in substituted benzaldehydes. By leveraging Conceptual DFT descriptors, particularly the global electrophilicity index (ω), researchers can gain predictive insights into chemical reactivity, bypassing the need for extensive preliminary experimentation. The presented workflow, utilizing standard DFT methods like B3LYP/6-311++G(d,p), provides a reliable and reproducible means to quantify the electronic effects of various substituents. This approach is invaluable for accelerating discovery in fields ranging from synthetic methodology to the rational design of targeted pharmaceuticals.

References

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  • Manikandan, A., et al. (2020). Experimental (Exp.) and B3LYP/6-311++G(d,p) calculated (Calc.) infrared spectra of monomeric benzoic acid, and band assignments. ResearchGate. [Link]

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  • El-Shishtawy, R. M., et al. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports, 14(1), 1-15. [Link]

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  • Toth, K., & Richard, J. P. (2008). Substituent Effects on Electrophilic Catalysis by the Carbonyl Group: Anatomy of the Rate Acceleration for PLP-Catalyzed Deprotonation of Glycine. Journal of the American Chemical Society, 130(46), 15549–15557. [Link]

  • Jin, X., et al. (2022). Chemical Bonding in Transition Metal Nitride Os3N3+ Cluster: 6π Inorganic Benzene and δ2δ1δ1 Aromaticity. ACS Omega, 7(32), 28247–28253. [Link]

  • Das, S., & Ghosh, P. (2013). Electrophilicity and nucleophilicity of commonly used aldehydes. ResearchGate. [Link]

  • LoPachin, R. M., & Gavin, T. (2012). An Overview of the Chemistry and Biology of Reactive Aldehydes. Chemical Research in Toxicology, 25(7), 1353–1366. [Link]

  • Zuniga-Gutierrez, C. A., et al. (2023). Quantum chemical descriptors based on semiempirical methods for large biomolecules. The Journal of Chemical Physics, 158(20), 204108. [Link]

  • Fernández, I., & Frenking, G. (2024). What defines electrophilicity in carbonyl compounds. Chemical Science, 15(8), 2878-2886. [Link]

  • Atalay, Y., et al. (2018). Synthesis, Characterization and DFT Calculations of 4-((2-Hydroxyethyl)imino)naphthalen-1(4H)-One and its Cu(II) Complex. Acta Physica Polonica A, 133(2), 239-245. [Link]

  • Reshmy, R., et al. (2019). Theoretical (B3LYP with 6-311G(d,p) (a)) and experimental (b) (powder form) infrared spectra of 3-(bromoacetyl)coumarin. ResearchGate. [Link]

  • Parthasarathi, R., et al. (2012). On the Electrophilic Character of Molecules Through Its Relation with Electronegativity and Chemical Hardness. International Journal of Molecular Sciences, 13(2), 2479–2493. [Link]

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  • Yateem, A. H. (2020). Rotational Barrier and Quantification of Electron-Donating Substituent Effects: a Computational Study of para-Substituted Benzaldehydes. Croatica Chemica Acta, 93(2), 115-122. [Link]

  • Gázquez, J. L., et al. (2013). Conceptual DFT: A paradigm for understanding chemical reactivity and selectivity. MODERM. [Link]

  • Goundry, A. J., et al. (2018). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry, 83(2), 853–861. [Link]

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establishing the stereochemistry of alkenes from Wittig reactions of 2-Methyl-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise control of molecular geometry is paramount. The stereochemistry of a molecule, particularly the configuration of carbon-carbon double bonds (alkenes), can profoundly influence its pharmacological activity, metabolic stability, and toxicity. For drug development professionals, the ability to selectively synthesize either the (E)- or (Z)-isomer of a target alkene is a critical tool in the optimization of lead compounds.

This guide provides an in-depth comparison of the Wittig reaction and its principal alternatives for the olefination of 2-Methyl-4-(trifluoromethyl)benzaldehyde, a common structural motif in medicinal chemistry. We will delve into the mechanistic nuances that govern stereoselectivity and provide experimental insights to aid in the rational selection of the most appropriate synthetic strategy.

The Wittig Reaction: A Foundational Tool for Alkene Synthesis

The Wittig reaction, a Nobel Prize-winning transformation, has long been a cornerstone of alkene synthesis, prized for its reliability and broad functional group tolerance.[1] The reaction involves the coupling of a phosphorus ylide with a carbonyl compound, in this case, 2-Methyl-4-(trifluoromethyl)benzaldehyde, to form an alkene and a phosphine oxide byproduct.[2]

The stereochemical outcome of the Wittig reaction is primarily dictated by the nature of the phosphorus ylide employed.[3] Ylides are generally classified as stabilized, semi-stabilized, or non-stabilized, based on the substituents attached to the carbanionic center.

  • Non-stabilized Ylides: These ylides, typically bearing alkyl or other electron-donating groups, are highly reactive and generally lead to the formation of the (Z)-alkene with moderate to high selectivity.[2] This selectivity is attributed to the kinetic control of the reaction, where the irreversible formation of a cis-oxaphosphetane intermediate is favored due to steric factors in the transition state.[4]

  • Stabilized Ylides: Conversely, ylides bearing electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive. Their reactions are typically under thermodynamic control, leading to the preferential formation of the more stable (E)-alkene.[3] The initial addition to the aldehyde is often reversible, allowing for equilibration to the more stable trans-oxaphosphetane intermediate.

  • Semi-stabilized Ylides: Ylides with substituents like aryl groups fall into this category, and their reactions often yield mixtures of (E)- and (Z)-isomers with poor selectivity.[2]

For the olefination of 2-Methyl-4-(trifluoromethyl)benzaldehyde, the choice of ylide is therefore the primary determinant of the resulting alkene's stereochemistry.

Experimental Protocol: Wittig Reaction with a Non-Stabilized Ylide for (Z)-Alkene Synthesis

This protocol describes the synthesis of a (Z)-alkene from 2-Methyl-4-(trifluoromethyl)benzaldehyde using a non-stabilized ylide.

Materials:

  • (Alkyl)triphenylphosphonium halide (e.g., ethyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • 2-Methyl-4-(trifluoromethyl)benzaldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the (alkyl)triphenylphosphonium halide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Slowly add the strong base (1.0 equivalent) dropwise to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Stir the resulting ylide solution at 0 °C for 1 hour to ensure complete formation.

  • Wittig Reaction: In a separate flask, dissolve 2-Methyl-4-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the pre-formed ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.

Diagram of the Wittig Reaction Workflow

Wittig_Workflow Ylide_Prep Ylide Preparation Reaction Wittig Reaction Ylide_Prep->Reaction Add aldehyde Workup Work-up & Purification Reaction->Workup Quench & Extract Product Alkene Product Workup->Product

Caption: A streamlined workflow for the Wittig reaction.

Alternatives to the Wittig Reaction for Enhanced Stereoselectivity

While the Wittig reaction is a powerful tool, achieving high stereoselectivity, particularly for the (E)-isomer with non-stabilized ylides, can be challenging. Several alternative olefination methods have been developed to address these limitations.

The Horner-Wadsworth-Emmons (HWE) Reaction: The Gold Standard for (E)-Alkenes

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that typically provides excellent selectivity for the (E)-alkene.[5] This reaction employs phosphonate carbanions, which are generated by treating phosphonate esters with a base.[6]

Key Advantages of the HWE Reaction:

  • High (E)-Selectivity: The HWE reaction almost exclusively yields the thermodynamically more stable (E)-alkene.[5]

  • Increased Reactivity: Phosphonate carbanions are generally more nucleophilic than the corresponding stabilized Wittig ylides, allowing for reactions with more hindered ketones.

  • Simplified Work-up: The phosphate byproduct is water-soluble, facilitating its removal during the work-up.[6]

The high (E)-selectivity of the HWE reaction arises from the stereochemical course of the elimination step, which is under thermodynamic control.

Materials:

  • Trialkyl phosphonoacetate (or other phosphonate ester)

  • Base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME))

  • 2-Methyl-4-(trifluoromethyl)benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Phosphonate Carbanion Generation: In a flame-dried flask under an inert atmosphere, suspend NaH (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add the trialkyl phosphonoacetate (1.0 equivalent) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • HWE Reaction: Dissolve 2-Methyl-4-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the phosphonate carbanion solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the (E)-alkene.

Diagram of the HWE Reaction Mechanism

HWE_Mechanism reagents Phosphonate Ester + Base Aldehyde carbanion Phosphonate Carbanion reagents:p->carbanion Deprotonation adduct Betaine-like Adduct reagents:c->adduct carbanion->adduct Nucleophilic Attack oxaphosphetane Oxaphosphetane adduct->oxaphosphetane Cyclization product E-Alkene + Phosphate Byproduct oxaphosphetane->product Syn-elimination

Caption: The key steps in the HWE reaction mechanism.

Modifications for Controlling Stereochemistry

For instances where the desired stereoisomer is not the one favored by the standard Wittig or HWE conditions, several modifications have been developed.

The Schlosser modification allows for the synthesis of (E)-alkenes from non-stabilized ylides, which would typically yield (Z)-alkenes.[2] This procedure involves the deprotonation of the initially formed betaine intermediate with a second equivalent of strong base, followed by protonation to favor the more stable trans-betaine, which then eliminates to the (E)-alkene.[7]

To overcome the inherent (E)-selectivity of the HWE reaction, the Still-Gennari modification utilizes phosphonate esters with electron-withdrawing groups (e.g., trifluoroethyl) and specific reaction conditions (e.g., KHMDS and 18-crown-6 in THF at low temperatures).[8] These conditions kinetically favor the formation of the cis-oxaphosphetane intermediate, leading to the (Z)-alkene with high selectivity.[9]

Other Notable Olefination Alternatives

The Julia-Kocienski olefination is another powerful method for stereoselective alkene synthesis, often providing high (E)-selectivity. It involves the reaction of a heteroaryl sulfone with a carbonyl compound in the presence of a base. A key advantage is the "one-pot" nature of the reaction.

The Peterson olefination utilizes α-silyl carbanions to react with carbonyls. A unique feature of this reaction is that the stereochemical outcome can be controlled by the choice of work-up conditions. Acidic work-up typically leads to anti-elimination and the (E)-alkene, while basic work-up favors syn-elimination and the (Z)-alkene.

Comparative Summary of Olefination Methods

ReactionTypical StereoselectivityYlide/Reagent TypeKey AdvantagesKey Disadvantages
Wittig (Non-stabilized) (Z)-selectiveAlkyl- or aryl-substituted phosphonium ylidesWell-established, good for (Z)-alkenesByproduct can be difficult to remove, moderate selectivity
Wittig (Stabilized) (E)-selectiveYlides with electron-withdrawing groupsGood for (E)-alkenes from stabilized ylidesLess reactive than non-stabilized ylides
Schlosser Modification (E)-selectiveNon-stabilized phosphonium ylidesAccess to (E)-alkenes from non-stabilized ylidesRequires cryogenic temperatures and strong bases
Horner-Wadsworth-Emmons Highly (E)-selectivePhosphonate estersExcellent (E)-selectivity, water-soluble byproductLess effective for hindered ketones
Still-Gennari Modification Highly (Z)-selectivePhosphonates with electron-withdrawing groupsExcellent (Z)-selectivityRequires specific reagents and conditions
Julia-Kocienski Highly (E)-selectiveHeteroaryl sulfonesHigh (E)-selectivity, one-pot procedureReagent preparation can be multi-step
Peterson Olefination Controllable (E) or (Z)α-Silyl carbanionsStereoselectivity controlled by work-upRequires stoichiometric organosilicon reagents

Conclusion

The stereoselective synthesis of alkenes from 2-Methyl-4-(trifluoromethyl)benzaldehyde is a readily achievable goal with the appropriate choice of olefination methodology. For the synthesis of the (Z)-isomer, the classic Wittig reaction with a non-stabilized ylide remains a primary choice. For the highly selective synthesis of the (E)-isomer, the Horner-Wadsworth-Emmons reaction is the most reliable and widely applicable method. The Schlosser and Still-Gennari modifications offer valuable alternatives for accessing the less-favored stereoisomer in the Wittig and HWE reactions, respectively. The Julia-Kocienski and Peterson olefinations provide additional powerful options with their own unique advantages.

Ultimately, the selection of the optimal method will depend on the desired stereochemical outcome, the availability of starting materials, and the specific constraints of the synthetic route. By understanding the mechanistic principles that govern the stereoselectivity of these powerful reactions, researchers can make informed decisions to efficiently and selectively construct the desired alkene isomers, a crucial capability in the pursuit of novel therapeutics.

References

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Myers, A. G. (n.d.). The Wittig Reaction. Harvard University. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7138. [Link]

Sources

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